SD-36
Description
Propriétés
Formule moléculaire |
C59H62F2N9O12P |
|---|---|
Poids moléculaire |
1158.1 g/mol |
Nom IUPAC |
[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C59H62F2N9O12P/c60-59(61,83(80,81)82)39-21-23-43-38(31-39)32-45(63-43)54(75)65-46-34-68(51(73)20-11-3-1-2-6-13-35-18-12-19-41-42(35)33-69(57(41)78)47-26-28-50(72)66-55(47)76)30-29-40-22-25-48(70(40)58(46)79)56(77)64-44(24-27-49(62)71)53(74)67-52(36-14-7-4-8-15-36)37-16-9-5-10-17-37/h4-5,7-10,12,14-19,21,23,31-32,40,44,46-48,52,63H,1-3,11,20,22,24-30,33-34H2,(H2,62,71)(H,64,77)(H,65,75)(H,67,74)(H,66,72,76)(H2,80,81,82)/t40-,44+,46+,47?,48+/m1/s1 |
Clé InChI |
JKCSCHXVWPSGBG-OPKPGBGESA-N |
SMILES isomérique |
C1C[C@H](N2[C@H]1CCN(C[C@@H](C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |
SMILES canonique |
C1CC(N2C1CCN(CC(C2=O)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(F)(F)P(=O)(O)O)C(=O)CCCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C(=O)NC(CCC(=O)N)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to SD-36 in the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in a variety of cellular processes, including proliferation, survival, and differentiation. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and is often associated with poor prognosis, making it a highly attractive target for therapeutic intervention.[1][2] However, the development of effective small-molecule inhibitors has been challenging.[2][3]
This compound represents a novel and potent therapeutic strategy that circumvents the limitations of traditional inhibitors. It is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC).[3][4] this compound is engineered by linking a high-affinity STAT3 inhibitor (SI-109) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] This design enables this compound to act as a catalyst for the degradation of the STAT3 protein, rather than just inhibiting its function.[3][6]
Core Mechanism of Action: STAT3 Degradation
Unlike conventional inhibitors that block the function of a protein, this compound eliminates the STAT3 protein entirely from the cell. This is achieved through the PROTAC mechanism:
-
Ternary Complex Formation: this compound simultaneously binds to the SH2 domain of STAT3 and the Cereblon E3 ubiquitin ligase, forming a ternary complex.[1][6]
-
Ubiquitination: The recruitment of the E3 ligase to STAT3 facilitates the transfer of ubiquitin molecules to the STAT3 protein.
-
Proteasomal Degradation: The poly-ubiquitinated STAT3 is recognized and degraded by the 26S proteasome, effectively removing it from the cell.[3]
This degradation-based approach offers several advantages, including the potential for improved potency and a more profound and sustained suppression of the target pathway. The catalytic nature of a PROTAC means a single molecule of this compound can induce the degradation of multiple STAT3 proteins.[6]
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumen.luc.edu [lumen.luc.edu]
- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
SD-36: A Technical Guide to a Selective STAT3 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the pathogenesis of various human cancers and inflammatory diseases. Its role in promoting cell proliferation, survival, invasion, and immunosuppression has made it an attractive, albeit challenging, therapeutic target. Traditional small-molecule inhibitors have often struggled to achieve sustained and profound inhibition of STAT3's function. SD-36 has emerged as a potent and selective small-molecule degrader of STAT3, offering a novel therapeutic strategy. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule designed to harness the cell's natural protein disposal system.[1][2][3] It consists of three key components: a ligand that binds to the STAT3 protein (based on the STAT3 inhibitor SI-109), a ligand for an E3 ubiquitin ligase (an analog of the Cereblon ligand lenalidomide), and a linker connecting these two moieties.[4] This design allows this compound to act as a bridge, bringing STAT3 into close proximity with the E3 ligase complex, leading to the ubiquitination and subsequent degradation of STAT3 by the proteasome.[1][5] This targeted protein degradation approach offers a catalytic mode of action and can be more effective than simple inhibition.[6] A control compound, SD-36Me, which has a methylated cereblon ligand, is ineffective at inducing STAT3 degradation, confirming the cereblon-dependent PROTAC mechanism.[1][5][7]
Mechanism of Action of this compound
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and efficacy in various experimental settings.
Table 1: Binding Affinity and Degradation Potency
| Parameter | Value | Cell Line(s) | Notes |
| Binding Affinity (Kd) | ~50 nM | - | Binding affinity to STAT3 protein.[2][4] |
| Degradation (DC50) | 0.06 µM | MOLM-16 | Concentration for 50% degradation of STAT3.[1][5] |
| 1.2 µM | SUP-M2 | Concentration for 50% degradation of STAT3.[8] | |
| 2.5 µM | SUP-M2 | Concentration for 50% degradation of STAT3 by this compound.[8] | |
| Transcriptional Inhibition (IC50) | 10 nM | Reporter Cell Line | Concentration for 50% inhibition of STAT3 transcriptional activity.[4][9] |
Table 2: Selectivity Profile
| Protein Family | Selectivity | Method | Notes |
| STAT Family | Highly selective for STAT3 | Western Blot | No significant degradation of STAT1, STAT2, STAT4, STAT5A/B, and STAT6 observed in MOLM-16 and SU-DHL-1 cells.[1] |
| Proteome-wide | High | Quantitative Proteomics | In MOLM-16 cells treated with 10 µM this compound, STAT3 was the only protein significantly downregulated out of ~5500 quantified proteins.[9] |
Table 3: In Vitro and In Vivo Efficacy
| Model | Effect | Key Findings |
| Leukemia & Lymphoma Cell Lines | Growth Inhibition | Potent activity (IC50 < 2 µM) in MOLM-16, DEL, Karpas-299, KI-JK, SU-DHL-I, SUP-M2 cell lines.[4] Induces cell-cycle arrest and/or apoptosis.[7][9] |
| MOLM-16 Xenograft Model | Tumor Regression | Achieves complete and long-lasting tumor regression at well-tolerated doses.[1][9][10] A single dose leads to complete STAT3 degradation in tumor tissue.[1][10] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Western Blotting for STAT3 Degradation
This protocol is used to assess the dose- and time-dependent degradation of STAT3 protein in cultured cells.
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-16, SU-DHL-1) at a suitable density and allow them to adhere or stabilize overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for different time points (e.g., 4, 8, 24 hours).[9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for STAT3 overnight at 4°C. Also, probe for a loading control like GAPDH or β-actin.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of STAT3 degradation relative to the vehicle control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds.
-
Incubation: Incubate the plate for a specified period (e.g., 4 days).[4]
-
Assay Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
STAT3 Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of STAT3.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a constitutively active control reporter plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Treat the transfected cells with this compound or control compounds for a specified duration (e.g., 24 hours).[9]
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. The IC50 value is determined by plotting the normalized luciferase activity against the compound concentration.
This compound Characterization Workflow
Conclusion
This compound represents a significant advancement in the targeted therapy of STAT3-driven malignancies. Its potent and highly selective degradation of STAT3 protein leads to robust anti-tumor activity in preclinical models.[7][9] The data and protocols presented in this guide underscore the promise of the PROTAC approach for targeting challenging oncoproteins like STAT3. Further investigation and clinical development of this compound and similar STAT3 degraders are warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lumen.luc.edu [lumen.luc.edu]
- 8. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Investigation of SD-36 in Leukemia
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and differentiation. In many forms of cancer, including various leukemias, STAT3 is persistently activated, driving oncogenesis and promoting a tumor-supportive microenvironment.[1] Despite being an attractive therapeutic target for over two decades, developing effective STAT3 inhibitors has been challenging. The advent of Proteolysis Targeting Chimeras (PROTACs) has provided a novel therapeutic modality. SD-36 is a potent and selective STAT3 PROTAC degrader designed to overcome the limitations of traditional inhibitors by inducing the complete elimination of the STAT3 protein.[1][2] This document provides a comprehensive overview of the preclinical data and methodologies used to evaluate this compound in leukemia models.
Core Mechanism of Action: STAT3 Degradation
This compound is a heterobifunctional molecule composed of three key parts: a ligand that binds to the STAT3 protein (based on the inhibitor SI-109), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[3] By simultaneously binding to STAT3 and CRBN, this compound forms a ternary complex that brings the E3 ligase into close proximity with STAT3. This proximity facilitates the ubiquitination of STAT3, marking it for degradation by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple STAT3 proteins. A control compound, SD-36Me, which is incapable of binding the E3 ligase, is used to confirm that the degradation is dependent on the PROTAC mechanism.[1]
In Vitro Preclinical Efficacy
This compound has demonstrated potent and selective activity in a panel of leukemia and lymphoma cell lines characterized by high levels of phosphorylated STAT3 (p-STAT3).
Quantitative Analysis of this compound Activity in Leukemia Cell Lines
The following table summarizes the in vitro potency of this compound in inducing STAT3 degradation (DC₅₀) and inhibiting cell growth (IC₅₀).
| Cell Line | Cancer Type | DC₅₀ (STAT3 Degradation) | IC₅₀ (Cell Growth) | Citation |
| MOLM-16 | Acute Myeloid Leukemia (AML) | ~2.5 nM (4h) | < 2 µM | [1][2][3] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma (ALCL) | ~1.5 nM (4h) | < 2 µM | [2][3] |
| DEL | Anaplastic Large Cell Lymphoma (ALCL) | ~1.5 nM (4h) | < 2 µM | [2][3] |
| KI-JK | Anaplastic Large Cell Lymphoma (ALCL) | ~1.5 nM (4h) | < 2 µM | [2][3] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Not specified | Not specified | [4] |
Note: Data is compiled from multiple studies. DC₅₀ values represent the concentration required to degrade 50% of the target protein after a specified time. IC₅₀ values represent the concentration required to inhibit cell growth by 50% after prolonged exposure (e.g., 4 days).
Treatment with this compound leads to a time- and concentration-dependent depletion of total STAT3 protein.[2] This degradation suppresses the downstream STAT3 transcriptional network, including key anti-apoptotic proteins like Mcl-1, which is a critical mechanism of resistance to other therapies such as Venetoclax in AML.[5][6] The suppression of Mcl-1 is a primary driver of apoptosis in sensitive cell lines.
In Vivo Preclinical Efficacy
The potent in vitro activity of this compound translated to significant anti-tumor efficacy in mouse xenograft models of leukemia.
Quantitative Analysis of this compound In Vivo Activity
| Model | Cancer Type | Dosing Schedule | Outcome | Citation |
| Molm-16 Xenograft | AML | 50 mg/kg, IV, weekly for 4 weeks | Complete and long-lasting tumor regression | [1] |
| SU-DHL-1 Xenograft | ALCL | 100 mg/kg, IV, 3x/week | Complete tumor regression | [3] |
| SUP-M2 Xenograft | ALCL | 50 mg/kg, IV, 3x/week | Complete tumor growth inhibition | [3] |
A single intravenous dose of this compound was shown to induce complete degradation of the STAT3 protein in tumor tissue, demonstrating excellent target engagement in vivo.[1] The treatments were well-tolerated at efficacious doses.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.
Western Blot for STAT3 Degradation
This protocol is used to quantify the amount of STAT3 protein in cells following treatment with this compound.
-
Cell Culture and Treatment: Seed leukemia cells (e.g., MOLM-16) at a density of 0.5 x 10⁶ cells/mL. Treat with a dose range of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for a specified time (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies against STAT3, p-STAT3, Mcl-1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the DC₅₀.
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation and survival.
-
Cell Seeding: Plate leukemia cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72-96 hours) under standard cell culture conditions.
-
Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay. For CellTiter-Glo, the reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value using graphing software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model Workflow
This protocol outlines the process for evaluating the anti-tumor activity of this compound in an animal model.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human cells.
-
Cell Implantation: Subcutaneously inject a suspension of leukemia cells (e.g., 5-10 x 10⁶ Molm-16 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via the specified route (e.g., intravenous injection) and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.
-
Endpoint and Analysis: The study may conclude when tumors in the control group reach a maximum allowed size or after a fixed duration. Collect tumor tissue for pharmacodynamic analysis (e.g., STAT3 levels by Western blot or immunohistochemistry).
Preclinical studies have robustly established this compound as a highly potent and selective degrader of STAT3. It demonstrates significant anti-proliferative and pro-apoptotic activity in vitro across multiple leukemia cell lines.[2][3] This activity is driven by the degradation of STAT3 and the subsequent suppression of key survival proteins like Mcl-1.[5][6] Importantly, these in vitro findings translate into profound in vivo efficacy, with this compound achieving complete and durable tumor regression in xenograft models of acute myeloid leukemia at well-tolerated doses.[1] These data provide a strong rationale for the continued clinical development of STAT3 degraders as a promising therapeutic strategy for patients with leukemia.
References
- 1. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Paper: A STAT3 Degrader Demonstrates Pre-Clinical Efficacy in Venetoclax Resistant Acute Myeloid Leukemia [ash.confex.com]
- 5. A STAT3 Degrader Demonstrates Pre-Clinical Efficacy in Venetoclax Resistant Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]
- 6. SD‐36 promotes growth inhibition and induces apoptosis via suppression of Mcl‐1 in glioma - PMC [pmc.ncbi.nlm.nih.gov]
The STAT3 Degrader SD-36: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical node in cancer biology, promoting not only tumor cell proliferation and survival but also orchestrating a complex, immunosuppressive tumor microenvironment (TME) that shields the tumor from immune attack. SD-36 is a potent and selective small-molecule degrader of STAT3, operating through a proteolysis-targeting chimera (PROTAC) mechanism. By inducing the rapid and efficient degradation of the STAT3 protein, this compound offers a promising therapeutic strategy to dismantle the pro-tumorigenic signaling network within cancer cells and remodel the TME to favor anti-tumor immunity. This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action and its direct and inferred effects on the tumor microenvironment. Detailed experimental protocols and quantitative data are presented to support further research and development of this novel therapeutic agent.
Introduction to this compound: A STAT3 PROTAC Degrader
This compound is a heterobifunctional molecule designed to specifically target STAT3 for degradation.[1][2][3][4][5][6] It is composed of a ligand that binds to the SH2 domain of STAT3, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][6] This ternary complex formation leads to the polyubiquitination of STAT3, marking it for proteasomal degradation.[2][7] This degradation approach is distinct from conventional small-molecule inhibitors that only block the signaling function of the protein. By eliminating the entire STAT3 protein, this compound can overcome resistance mechanisms associated with inhibitor-based therapies and more profoundly suppress STAT3-dependent transcription.[8]
Mechanism of Action of this compound
The mechanism of action of this compound involves the hijacking of the cell's natural protein disposal system to eliminate STAT3. The process can be summarized in the following steps:
-
Binding to STAT3 and Cereblon: this compound simultaneously binds to the STAT3 protein and the Cereblon E3 ubiquitin ligase, forming a ternary complex.
-
Polyubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules to the STAT3 protein.
-
Proteasomal Degradation: The polyubiquitinated STAT3 is recognized and degraded by the proteasome.
Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Value | Cell Line(s) | Reference(s) |
| Binding Affinity (Kd) to STAT3 | ~50 nM | - | [1][5] |
| Binding Affinity (Kd) to STAT1 & STAT4 | 1-2 µM | - | [3][5] |
| IC50 for STAT3 Transcriptional Activity | 10 nM | - | [1][6] |
| DC50 for STAT3 Degradation | 0.06 µM | MOLM-16 | [2][7] |
| DC50 for STAT3 Degradation | 28 nM | SU-DHL-1 | [9] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 | Reference(s) |
| MOLM-16 | Acute Myeloid Leukemia | <2 µM | [1][6] |
| DEL | Anaplastic Large-Cell Lymphoma | <2 µM | [1][6] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | <2 µM | [1][6] |
| KI-JK | Anaplastic Large-Cell Lymphoma | <2 µM | [1][6] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | <2 µM | [1][6] |
| SUP-M2 | Anaplastic Large-Cell Lymphoma | <2 µM | [1][6] |
| MOLM-16 | Acute Myeloid Leukemia | 35 nM | [10] |
| U87 & U251 | Glioma | - (Suppresses cell growth) | [11] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Schedule | Outcome | Reference(s) |
| SU-DHL-1 | 100 mg/kg, i.v., 3 times/week | Complete tumor regression | [1][6] |
| SUP-M2 | 50 mg/kg, i.v., 3 times/week | Complete tumor inhibition | [1][6] |
| Molm-16 | Well-tolerated dose-schedules | Complete and long-lasting tumor regression | [2][4][7] |
| U251 (Glioma) | 5 mg/kg | Significantly impeded tumor growth | [11] |
Effect of this compound on the Tumor Microenvironment (Inferred from STAT3 Degradation)
While direct studies on the effect of this compound on the TME are limited, the profound and selective degradation of STAT3 allows for strong inferences based on the well-established role of STAT3 in shaping the TME. Constitutively active STAT3 in both tumor and immune cells is a major driver of immunosuppression.[1][12][13] Therefore, this compound is expected to reverse these effects.
References
- 1. The Role of STAT3 in Leading the Crosstalk between Human Cancers and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into IL-6/JAK/STAT3 signaling in the tumor microenvironment: Implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the tumor microenvironment: JAK-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SD‐36 promotes growth inhibition and induces apoptosis via suppression of Mcl‐1 in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Stat3 in suppressing anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Off-Target Profile of SD-36: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-36 is a potent and selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in various human cancers. Developed as a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of STAT3.[1][2] While its on-target efficacy has been well-documented, a thorough understanding of its off-target effects is critical for its clinical development and therapeutic application. This technical guide provides a comprehensive overview of the methodologies used to investigate the off-target profile of this compound, summarizes the key findings, and presents the relevant signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the SH2 domain of STAT3, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] By simultaneously binding to both STAT3 and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of STAT3 and its subsequent degradation by the proteasome.
Assessment of Off-Target Effects
The selectivity of this compound has been rigorously evaluated using multiple orthogonal approaches, including proteome-wide analysis and targeted investigation of closely related proteins.
Proteome-Wide Off-Target Analysis
A key study by Bai et al. (2019) employed a multiplexed quantitative proteomics approach to assess the global selectivity of this compound. This unbiased method allows for the identification of unintended protein degradation across the entire proteome.
-
Cell Culture and Treatment: Human cancer cell lines (e.g., MOLM-16, SU-DHL-1, and 22Rv1) were cultured under standard conditions. Cells were treated with a high concentration of this compound (10 µM) or vehicle control (DMSO) for a specified duration to maximize the potential for detecting off-target degradation.
-
Cell Lysis and Protein Digestion: Following treatment, cells were harvested and lysed. The protein concentration of the lysates was determined, and equal amounts of protein were subjected to in-solution trypsin digestion to generate peptides.
-
Tandem Mass Tag (TMT) Labeling: The resulting peptide samples were labeled with isobaric tandem mass tags (TMTs), allowing for the simultaneous quantification of peptides from different treatment groups in a single mass spectrometry run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The TMT-labeled peptides were pooled, fractionated by high-pH reversed-phase liquid chromatography, and then analyzed by LC-MS/MS.
-
Data Analysis: The raw MS data was processed using a database search engine (e.g., MaxQuant) to identify and quantify proteins. Statistical analysis was performed to identify proteins with significantly altered abundance upon this compound treatment compared to the vehicle control. A significance threshold of a ≥2-fold change and a p-value ≤0.05 was applied.
The proteomic analysis revealed the exceptional selectivity of this compound. Out of approximately 5,500 proteins quantified in each of the three cell lines tested, STAT3 was the only protein whose levels were significantly decreased by ≥2-fold (p≤0.05) following treatment with 10 µM this compound. This provides strong evidence that this compound does not induce widespread off-target protein degradation.
| Cell Line | Total Proteins Quantified | Proteins Significantly Decreased (≥2-fold, p≤0.05) |
| MOLM-16 | ~5,500 | STAT3 |
| SU-DHL-1 | ~5,500 | STAT3 |
| 22Rv1 | ~5,500 | STAT3 |
Selectivity Against Other STAT Family Members
Given the high degree of homology among the STAT family of proteins, it is crucial to assess the selectivity of this compound against other STAT members. This has been investigated through targeted Western blot analysis.
-
Cell Culture and Treatment: Cell lines expressing various STAT family members (e.g., MOLM-16 and SU-DHL-1) were treated with increasing concentrations of this compound for a defined period.
-
Protein Extraction and Quantification: Cells were lysed, and the total protein concentration was determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for STAT1, STAT2, STAT3, STAT4, STAT5, and STAT6. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.
-
Detection: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands was quantified using densitometry software to determine the relative protein levels.
Western blot analysis has consistently demonstrated that this compound is highly selective for the degradation of STAT3.[1] Even at concentrations up to 10 µM, this compound did not induce the degradation of other STAT family members, including STAT1, STAT2, STAT4, STAT5, and STAT6.[1]
| STAT Protein | Degradation by this compound (up to 10 µM) |
| STAT1 | No |
| STAT2 | No |
| STAT3 | Yes |
| STAT4 | No |
| STAT5 | No |
| STAT6 | No |
Conclusion
The comprehensive investigation into the off-target effects of this compound, utilizing both unbiased proteome-wide analysis and targeted approaches, has consistently demonstrated its exceptional selectivity for STAT3. The lack of significant degradation of other proteins, including closely related STAT family members, underscores the precision of this PROTAC degrader. These findings are crucial for the continued development of this compound as a promising therapeutic agent, providing a strong rationale for its advancement into further preclinical and clinical evaluation. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and drug development.
References
- 1. A novel STAT3 inhibitor W2014-S regresses human non-small cell lung cancer xenografts and sensitizes EGFR-TKI acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allosteric regulation in STAT3 interdomains is mediated by a rigid core: SH2 domain regulation by CCD in D170A variant - PMC [pmc.ncbi.nlm.nih.gov]
SD-36 for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of SD-36, a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). This compound utilizes the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of STAT3, a transcription factor implicated in various cancers. This document details the mechanism of action, quantitative efficacy, and experimental protocols associated with the characterization of this compound.
Core Concepts: PROTAC Technology and this compound
PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound is a PROTAC composed of three key components:
-
A STAT3-binding ligand: This moiety, derived from the STAT3 inhibitor SI-109, specifically binds to the SH2 domain of STAT3.[2][3]
-
An E3 ligase-recruiting ligand: this compound incorporates a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][4]
-
A flexible linker: This connects the STAT3-binding and E3 ligase-recruiting ligands, enabling the formation of a stable ternary complex between STAT3, this compound, and CRBN.[2]
The formation of this ternary complex facilitates the transfer of ubiquitin from the E3 ligase to STAT3, marking it for degradation by the 26S proteasome. This targeted degradation approach offers a powerful alternative to traditional small-molecule inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, including its degradation potency (DC50), inhibitory concentration (IC50), and binding affinity (Kd).
Table 1: In Vitro Degradation and Inhibitory Potency of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| MOLM-16 (AML) | STAT3 Degradation | DC50 | 60 nM | [2] |
| MOLM-16 (AML) | Cell Growth Inhibition | IC50 | 13 nM | [3] |
| SU-DHL-1 (ALCL) | STAT3 Degradation | DC50 | 28 nM | [3] |
| SU-DHL-1 (ALCL) | Cell Growth Inhibition | IC50 | 0.61 µM | [3] |
| Multiple Cell Lines | Transcriptional Activity | IC50 | 10 nM | [5] |
Table 2: Binding Affinity of this compound and its Precursor SI-109 to STAT Proteins
| Compound | Target Protein | Binding Affinity (Kd) | Reference |
| This compound | STAT3 | ~50 nM | [5][6] |
| This compound | STAT1 | ~1-2 µM | [6] |
| This compound | STAT4 | ~1-2 µM | [6] |
| SI-109 | STAT3 | ~50 nM | [6] |
Table 3: In Vivo Efficacy of this compound in Xenograft Mouse Models
| Tumor Model | Dosing Schedule | Outcome | Reference |
| MOLM-16 Xenograft | 50 mg/kg, twice weekly | Complete and long-lasting tumor regression | [7] |
| SU-DHL-1 Xenograft | 100 mg/kg, weekly | Complete tumor regression | [7] |
Signaling Pathways and Experimental Workflows
Visual representations of the key biological pathways and experimental procedures are provided below using Graphviz.
JAK/STAT Signaling Pathway and this compound Mechanism of Action
Experimental Workflow for this compound Evaluation
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Western Blot for STAT3 Degradation
This protocol is used to quantify the levels of total and phosphorylated STAT3 protein in cell lysates following treatment with this compound.[7]
Materials:
-
RIPA buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-STAT3, Rabbit anti-p-STAT3 (Tyr705), Mouse anti-GAPDH
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound for the indicated times.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies (e.g., anti-STAT3 at 1:1000, anti-p-STAT3 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control (GAPDH).
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C in a humidified atmosphere.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the this compound-dependent interaction between STAT3 and the CRBN E3 ligase.
Materials:
-
Cell lysis buffer (e.g., 1X Cell Lysis Buffer, Cell Signaling Technology, #9803)
-
Protein A/G magnetic beads
-
Anti-STAT3 antibody for immunoprecipitation
-
Anti-CRBN antibody for immunoblotting
-
Anti-ubiquitin antibody for immunoblotting
-
IgG control antibody
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for the indicated time.
-
Lyse cells in cell lysis buffer and clear the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-STAT3 antibody or an IgG control overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads three times with cold lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against CRBN and ubiquitin to detect the formation of the STAT3-SD-36-CRBN ternary complex and ubiquitinated STAT3.
-
Synthesis of this compound
The synthesis of this compound involves the coupling of the STAT3 inhibitor SI-109 with a Cereblon ligand via a linker. A general synthetic scheme is outlined below, based on reported procedures.[3] For a detailed, step-by-step protocol, referral to the primary literature is recommended.
General Synthetic Scheme:
-
Synthesis of the STAT3 inhibitor (SI-109): This involves the synthesis of the 5-(difluoro(phosphoro)methyl)-1H-indole-2-carboxylic acid moiety, which serves as a phosphotyrosine mimetic.[2]
-
Synthesis of the Cereblon ligand with a linker attachment point: A derivative of thalidomide or lenalidomide is functionalized with a reactive group (e.g., an amine or an alkyne) to allow for linker attachment.
-
Linker Synthesis: A polyethylene glycol (PEG) or alkyl-based linker with appropriate functional groups at each end is synthesized.
-
Coupling Reactions: The STAT3 inhibitor, linker, and Cereblon ligand are coupled together using standard amide bond formation or click chemistry reactions to yield the final this compound molecule.
In Vivo Studies
In vivo evaluation of this compound has been conducted in xenograft mouse models of acute myeloid leukemia (MOLM-16) and anaplastic large-cell lymphoma (SU-DHL-1).[7]
General In Vivo Experimental Protocol:
-
Animal Models: Severe combined immunodeficient (SCID) or other immunocompromised mice are used.
-
Tumor Implantation: Human cancer cells (e.g., MOLM-16 or SU-DHL-1) are subcutaneously or intravenously injected into the mice.
-
Compound Administration: Once tumors are established, mice are treated with this compound (e.g., 50-100 mg/kg) via intravenous or intraperitoneal injection on a specified schedule.
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors and tissues are collected to assess the levels of STAT3 and downstream signaling molecules by Western blotting or immunohistochemistry.
-
Efficacy Evaluation: The anti-tumor efficacy of this compound is determined by comparing the tumor growth in the treated group to that in the vehicle-treated control group.
This technical guide provides a comprehensive overview of this compound, a promising STAT3-targeting protein degrader. The data and protocols presented herein should serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery.
References
- 1. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vitro Characterization of SD-36: A Technical Guide to its STAT3-Degrading Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of SD-36, a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). This compound utilizes the Proteolysis Targeting Chimera (PROTAC) technology to induce the degradation of STAT3, a transcription factor implicated in various cancers. This document details the experimental protocols for key assays, presents quantitative data on its activity, and visualizes the underlying molecular mechanisms and experimental workflows.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the STAT3 protein, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] By simultaneously binding to STAT3 and CRBN, this compound brings the E3 ligase in close proximity to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This targeted protein degradation approach offers a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby abrogating both its scaffolding and transcriptional functions. A control compound, SD-36Me, in which a methyl group blocks binding to Cereblon, is often used to confirm that the degradation is dependent on the PROTAC mechanism.[2]
Quantitative Assessment of this compound Activity
The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The key parameters include binding affinity (Kd and Ki), degradation potency (DC50), and anti-proliferative activity (IC50).
Table 1: Binding Affinity of this compound and its Analogs to STAT3
| Compound | Assay Method | Binding Affinity (Kd/Ki) | Reference |
| This compound | Biolayer Interferometry (BLI) | ~50 nM (Kd) | [3] |
| This compound | Fluorescence Polarization (FP) | 11 nM (Ki) | [3] |
| SI-109 (STAT3 Inhibitor) | Fluorescence Polarization (FP) | 9 nM (Ki) | [3] |
| SD-36Me (Inactive Control) | Fluorescence Polarization (FP) | 20 nM (Ki) | [3] |
| SD-91 | Biolayer Interferometry (BLI) | 28 nM (Kd) | [4] |
| SD-91 | Fluorescence Polarization (FP) | 5.5 nM (Ki) | [4] |
Table 2: In Vitro Degradation and Anti-Proliferative Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| MOLM-16 (AML) | Western Blot | DC50 (4h) | ~0.38 µM | [4] |
| MOLM-16 (AML) | CellTiter-Glo | IC50 | 35 nM | [3] |
| SU-DHL-1 (ALCL) | Western Blot | DC50 | Not Reported | |
| SU-DHL-1 (ALCL) | CellTiter-Glo | IC50 | 3.4 µM | [4] |
| DEL (ALCL) | CellTiter-Glo | IC50 | Potent Activity | [3] |
| KI-JK (ALCL) | CellTiter-Glo | IC50 | Potent Activity | [3] |
| SUP-M2 (Lymphoma) | CellTiter-Glo | IC50 | 0.53 µM | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound activity are provided below.
Western Blotting for STAT3 Degradation
This protocol is for assessing the dose-dependent degradation of total STAT3 and phosphorylated STAT3 (pSTAT3) in cancer cell lines.
Materials:
-
Cell lines (e.g., MOLM-16, SU-DHL-1)
-
This compound, SD-36Me (inactive control), SI-109 (inhibitor control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-STAT3, Rabbit anti-pSTAT3 (Tyr705), Rabbit anti-GAPDH or β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., MOLM-16 at 0.5 x 10^6 cells/mL) in appropriate culture plates. Allow cells to adhere or stabilize for 24 hours. Treat cells with varying concentrations of this compound, SD-36Me, or SI-109 for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cell lines (e.g., MOLM-16, SU-DHL-1)
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well for suspension cells like MOLM-16 and SU-DHL-1) in 100 µL of culture medium.[5]
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include wells with vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a CO2 incubator.
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
A suitable cell line (e.g., HEK293T)
-
STAT3-responsive luciferase reporter plasmid
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect the cells with the STAT3 luciferase reporter plasmid and the control reporter plasmid.
-
Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well plate. Treat the cells with different concentrations of this compound. It is often necessary to stimulate the STAT3 pathway with an activator like Interleukin-6 (IL-6) to observe inhibition.[6][7]
-
Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the IC50 value for the inhibition of STAT3 transcriptional activity. In a STAT3-luciferase reporter assay, this compound was found to inhibit the transcriptional activity of STAT3 with an IC50 of approximately 3 µM.[3]
Binding Affinity Assays
This assay measures the binding of this compound to the STAT3 protein in solution.
Materials:
-
Recombinant STAT3 protein
-
A fluorescently labeled peptide probe that binds to the STAT3 SH2 domain (e.g., a fluorescein-labeled phosphotyrosine-peptide).[8]
-
This compound
-
Assay buffer
-
384-well black plates
Procedure:
-
Assay Setup: In a 384-well plate, add the fluorescent probe (at a concentration below its Kd, e.g., 10-20 nM) and the recombinant STAT3 protein (at a concentration that gives a significant polarization signal).[9]
-
Compound Addition: Add serial dilutions of this compound.
-
Incubation: Incubate the plate at room temperature to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: The binding of this compound to STAT3 displaces the fluorescent probe, leading to a decrease in fluorescence polarization. Calculate the Ki value from the IC50 value obtained from the dose-response curve.
This label-free technique measures the real-time binding kinetics of this compound to STAT3.
Materials:
-
Biotinylated recombinant STAT3 protein
-
Streptavidin-coated biosensors
-
This compound
-
BLI instrument (e.g., Octet system)
-
Assay buffer
Procedure:
-
Sensor Hydration and Baseline: Hydrate the streptavidin biosensors in the assay buffer. Establish a stable baseline in the assay buffer.
-
Protein Immobilization: Load the biotinylated STAT3 protein onto the streptavidin biosensors.
-
Association: Move the biosensors into wells containing different concentrations of this compound (e.g., ranging from 200 nM with 2x dilutions) and measure the association for a set period.[4]
-
Dissociation: Move the biosensors back into wells containing only the assay buffer and measure the dissociation.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[4]
Signaling Pathway
This compound acts by degrading STAT3, thereby inhibiting its downstream signaling. The canonical STAT3 signaling pathway is initiated by cytokines or growth factors, leading to the activation of Janus kinases (JAKs), which then phosphorylate STAT3 at tyrosine 705. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation, survival, and differentiation.
This technical guide provides a comprehensive framework for the in vitro characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers investigating STAT3-targeted therapies and the broader field of targeted protein degradation.
References
- 1. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AddexBio Product Detail - SU-DHL-1 Cells [addexbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bosterbio.com [bosterbio.com]
- 7. A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
SD-36 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4][5] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the degradation of the STAT3 protein.[1][2][3][4][5] It is composed of a STAT3 inhibitor (SI-109) linked to a ligand for the Cereblon E3 ubiquitin ligase.[1][6] This bifunctional design allows this compound to recruit STAT3 to the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] Constitutive activation of STAT3 is a hallmark of various human cancers, making it an attractive therapeutic target.[2][3][4] this compound has demonstrated robust anti-tumor activity in preclinical models by inducing cell-cycle arrest and apoptosis in cancer cell lines dependent on STAT3 signaling.[1][2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments, including methods for assessing its impact on cell viability, target protein degradation, and induction of apoptosis.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Notes |
| Binding Affinity (Kd) | ~50 nM | - | High selectivity for STAT3 over other STAT members.[1][7] |
| Transcriptional Inhibition (IC50) | 10 nM | - | Suppresses the transcriptional activity of STAT3.[1] |
| STAT3 Degradation (DC50) | 0.06 µM (60 nM) | Molm-16 | Concentration for 50% degradation of STAT3 protein.[1][2] |
| STAT3 Degradation (DC50) | 28 nM | SU-DHL-1 | Concentration for 50% degradation of STAT3 and pSTAT3Y705.[2] |
| Cell Growth Inhibition (IC50) | <2 µM | MOLM-16, DEL, Karpas-299, KI-JK, SU-DHL-1, SUP-M2 | Potent activity in a subset of acute myeloid leukemia and anaplastic large-cell lymphoma cell lines.[1] |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound as a STAT3 PROTAC degrader is a multi-step process that ultimately leads to the targeted degradation of the STAT3 protein.
Caption: Mechanism of action of the STAT3 PROTAC degrader this compound.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol outlines the measurement of cell viability in response to this compound treatment using a luminescent-based assay that quantifies ATP, an indicator of metabolically active cells.
Caption: Workflow for assessing cell viability after this compound treatment.
Materials:
-
Cancer cell lines (e.g., MOLM-16, SU-DHL-1)
-
Appropriate cell culture medium
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for the specific cell line and a 4-day incubation period.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.005 µM to 5 µM).[1] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 4 days at 37°C in a humidified incubator.[1]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a luminometer.
-
Analysis: Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration.
Western Blot for STAT3 Degradation
This protocol details the detection of STAT3 protein levels by Western blot to confirm this compound-induced degradation.
Caption: General workflow for Western blot analysis of STAT3 degradation.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-STAT3, anti-pSTAT3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 1 µM for 5 hours in MOLM-16 cells).[1]
-
Cell Lysis: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against total STAT3, phosphorylated STAT3 (pSTAT3), and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Using Annexin V Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V staining followed by flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired duration to induce apoptosis.
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, gently trypsinize and collect the cells.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
FITC signal (Annexin V) is detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
-
Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for the Use of SD-36 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the selective intracellular degradation of STAT3 protein, rather than just inhibiting its activity.[1] This mechanism offers a promising therapeutic strategy for cancers where STAT3 is constitutively activated.[1][2] These application notes provide detailed protocols for the use of this compound in preclinical mouse xenograft models to evaluate its anti-tumor efficacy and mechanism of action.
Mechanism of Action: this compound as a STAT3 PROTAC Degrader
This compound is a heterobifunctional molecule composed of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1] By bringing STAT3 into close proximity with the E3 ligase, this compound triggers the ubiquitination of STAT3, marking it for degradation by the proteasome.[1] This targeted protein degradation leads to a profound and sustained suppression of the STAT3 signaling network.[1] A key advantage of this mechanism is its catalytic nature, allowing a single molecule of this compound to induce the degradation of multiple STAT3 proteins.
References
Application Notes and Protocols for SD-36: A Potent and Selective STAT3 Degrader
For Research Use Only. Not for use in diagnostic procedures.
Abstract
SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3) based on the Proteolysis Targeting Chimera (PROTAC) technology.[1][2][3][4] It functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome.[1][5] These application notes provide detailed guidelines and protocols for researchers utilizing this compound in in vitro and in vivo studies to investigate STAT3-dependent signaling pathways and their roles in various diseases, particularly cancer.
Mechanism of Action
This compound is a bifunctional molecule composed of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits the Cereblon E3 ubiquitin ligase.[6] This ternary complex formation facilitates the transfer of ubiquitin to STAT3, marking it for degradation by the 26S proteasome. This targeted protein degradation approach allows for the potent and sustained inhibition of STAT3 signaling.
Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.
In Vitro Activity
This compound demonstrates potent and selective degradation of STAT3 in various cancer cell lines, particularly those with high levels of phosphorylated STAT3.[1][3]
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | Molm-16 (Leukemia) | 0.06 µM | [1][5] |
| SU-DHL-1 (Lymphoma) | 28 nM | [5] | |
| IC₅₀ (Growth Inhibition) | Molm-16 (Leukemia) | 35 nM | [7] |
| DEL, Karpas-299, KI-JK, SU-DHL-I, SUP-M2 | <2 µM | [6] | |
| Transcriptional Activity Inhibition (IC₅₀) | Not specified | 10 nM | [6] |
| Binding Affinity (Kd) | STAT3 | ~50 nM | [2][6] |
In Vivo Administration
In preclinical mouse models, this compound has been shown to be well-tolerated and effective in inducing tumor regression when administered intravenously.
| Animal Model | Dosing Schedule | Route of Administration | Vehicle | Efficacy | Reference |
| Molm-16 Xenograft | 50 mg/kg, once weekly for 3 weeks | Intravenous (i.v.) | Not specified | Effective tumor growth inhibition | [1] |
| Molm-16 Xenograft | 25 or 50 mg/kg, three times per week for 3 weeks | Intravenous (i.v.) | 10% PEG400 + 90% PBS | Complete tumor regression | [5][7] |
| SU-DHL-1 Xenograft | 25 and 50 mg/kg, on day 1, 3, and 5 per week | Intravenous (i.v.) | Not specified | Effective tumor growth inhibition | [6] |
| SU-DHL-1 Xenograft | 100 mg/kg, on day 1, 3, and 5 per week | Intravenous (i.v.) | Not specified | Complete tumor regression | [6] |
| SUP-M2 Xenograft | 50 mg/kg, 3 times per week | Intravenous (i.v.) | Not specified | Complete tumor growth inhibition | [6] |
| CD-1 Mice (Pharmacodynamics) | Single dose | Intravenous (i.v.) | Not specified | Complete STAT3 degradation in spleen tissue | [1] |
Experimental Protocols
Protocol 1: In Vitro STAT3 Degradation Assay
This protocol outlines the steps to assess the degradation of STAT3 in cultured cells following treatment with this compound.
Caption: Workflow for in vitro STAT3 degradation analysis.
Materials:
-
This compound (stored as a stock solution in DMSO at -80°C)
-
Cell culture medium and supplements
-
Multi-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3, anti-pSTAT3 (Y705), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the desired cell line (e.g., Molm-16, SU-DHL-1) in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: After allowing the cells to adhere (for adherent cell lines), treat them with a range of this compound concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO) and a negative control compound if available (e.g., SD-36Me, an inactive epimer).
-
Incubation: Incubate the cells for the desired time points. A time-course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the optimal degradation time.
-
Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against total STAT3, phosphorylated STAT3 (Y705), and a loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the STAT3 and pSTAT3 levels to the loading control. Calculate the DC₅₀ value, which is the concentration of this compound that results in 50% degradation of the target protein.
Protocol 2: In Vivo Efficacy Study in Xenograft Models
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., 10% PEG400 in PBS)
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Tumor cells (e.g., Molm-16, SU-DHL-1)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant the desired number of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: a. Prepare the dosing solution of this compound in the appropriate vehicle. Information from some studies suggests preparing a stock in DMSO and then diluting it in corn oil or a PEG300/Tween80/ddH2O mixture for administration.[8] However, a PBS-based vehicle has also been reported.[7] The optimal formulation may need to be determined empirically. b. Administer this compound or vehicle to the mice via the chosen route (intravenous administration has been reported to be effective) and schedule (e.g., 50 mg/kg, three times per week).
-
Efficacy Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Tissue Collection and Analysis: a. Excise the tumors and record their weight. b. A portion of the tumor tissue can be flash-frozen or fixed for pharmacodynamic analysis (e.g., Western blotting to confirm STAT3 degradation) or histopathology. c. Major organs can be collected to assess for any treatment-related toxicity.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use committee protocol.
Safety and Handling
This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed when handling this chemical. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Storage
This compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -80°C.[6] Avoid repeated freeze-thaw cycles.[6] For in vivo use, it is recommended to prepare fresh dosing solutions daily.[8]
References
- 1. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of this compound as a Potent, Selective and Efficacious PROTAC Degrader of STAT3 Protein. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Detecting STAT3 Degradation by SD-36
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect the degradation of Signal Transducer and Activator of Transcription 3 (STAT3) protein induced by the PROTAC (Proteolysis Targeting Chimera) degrader, SD-36. Additionally, it includes a summary of quantitative data on this compound's efficacy and visual diagrams of the relevant biological pathway and experimental workflow.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including cell growth, proliferation, and apoptosis.[1] Dysregulation of the STAT3 signaling pathway is implicated in numerous diseases, particularly cancer, making it an attractive therapeutic target.[1][2] this compound is a potent and selective small-molecule degrader of STAT3.[3] As a PROTAC, this compound functions by linking the STAT3 protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of STAT3 by the proteasome.[4][5] This targeted protein degradation offers a powerful therapeutic strategy compared to traditional inhibition.[6][7] Western blotting is a fundamental technique to qualitatively and quantitatively assess the degradation of STAT3 protein levels in response to this compound treatment.
Signaling Pathway of STAT3 and Mechanism of this compound Action
The canonical STAT3 signaling pathway is activated by cytokines and growth factors binding to their respective cell surface receptors.[8] This binding event leads to the activation of Janus kinases (JAKs), which then phosphorylate STAT3 at a specific tyrosine residue (Tyr705).[1][8] Phosphorylated STAT3 (p-STAT3) forms dimers, translocates to the nucleus, and binds to DNA to regulate the transcription of target genes involved in cell survival and proliferation.[2]
This compound is a heterobifunctional molecule composed of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] By bringing STAT3 into proximity with the E3 ligase, this compound facilitates the transfer of ubiquitin molecules to STAT3, marking it for degradation by the 26S proteasome. This results in the depletion of the total STAT3 protein pool within the cell.
Quantitative Data for this compound Induced STAT3 Degradation
The following table summarizes the degradation potency (DC50) of this compound in various cancer cell lines as determined by Western blot analysis in published studies.
| Cell Line | Cancer Type | DC50 (nM) | Treatment Time (hours) | Reference |
| Molm-16 | Acute Myeloid Leukemia | 60 | 4 | [3] |
| Molm-16 | Acute Myeloid Leukemia | 380 | 4 | [4] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 28 | 16 | [9] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 61 | 14 | |
| SUP-M2 | Anaplastic Large Cell Lymphoma | 2500 | 14 |
Western Blot Protocol for Detecting STAT3 Degradation
This protocol provides a detailed methodology for assessing the degradation of total STAT3 and phosphorylated STAT3 (p-STAT3) in response to this compound treatment.
Materials and Reagents
-
Cell Lines: Molm-16 (or other relevant cell line with detectable STAT3 expression)
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media and Supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue.
-
Tris-Glycine SDS-PAGE Gels
-
PVDF Membranes
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-total STAT3
-
Rabbit anti-phospho-STAT3 (Tyr705)
-
Mouse or Rabbit anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate (ECL)
-
Western Blot Imaging System
Experimental Procedure
1. Cell Culture and Treatment
1.1. Culture Molm-16 cells in the appropriate medium and conditions until they reach the desired confluency. 1.2. Dose-Response Experiment: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for a fixed time period (e.g., 4 or 16 hours). Include a DMSO vehicle control. 1.3. Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., 250 nM) for various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).
2. Cell Lysis
2.1. After treatment, harvest the cells by centrifugation. 2.2. Wash the cell pellet once with ice-cold PBS. 2.3. Resuspend the cell pellet in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. 2.4. Incubate on ice for 30 minutes with occasional vortexing. 2.5. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. 2.6. Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
3. Protein Quantification
3.1. Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions. 3.2. Normalize the protein concentrations of all samples with lysis buffer.
4. Sample Preparation for SDS-PAGE
4.1. Mix the normalized cell lysates with 4x Laemmli sample buffer to a final 1x concentration. 4.2. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer
5.1. Load equal amounts of protein (e.g., 20-40 µg) per lane of a Tris-Glycine SDS-PAGE gel. 5.2. Run the gel at a constant voltage until the dye front reaches the bottom. 5.3. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
6. Immunoblotting
6.1. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. 6.2. Incubate the membrane with the primary antibody (e.g., anti-STAT3, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. 6.3. Wash the membrane three times for 10 minutes each with TBST. 6.4. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature. 6.5. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
7.1. Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane. 7.2. Capture the chemiluminescent signal using a Western blot imaging system. 7.3. To probe for p-STAT3 or a loading control, the membrane can be stripped and re-probed, or parallel blots can be run. 7.4. Quantify the band intensities using densitometry software. Normalize the STAT3 and p-STAT3 band intensities to the corresponding loading control (GAPDH or β-actin).
Conclusion
This document provides a comprehensive guide for researchers to effectively utilize Western blotting for the detection and quantification of this compound-mediated STAT3 degradation. The provided protocols and data serve as a valuable resource for the preclinical evaluation of this compound and other STAT3-targeting therapeutics. Adherence to the detailed experimental procedures will ensure the generation of reliable and reproducible data.
References
- 1. biocompare.com [biocompare.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nsjbio.com [nsjbio.com]
- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-STAT3 (Tyr705) Monoclonal Antibody (R.263.6) (MA5-15193) [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Preparing SD-36 for In Vivo Studies
Introduction SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3) based on Proteolysis Targeting Chimera (PROTAC) technology.[1][2] As a bifunctional molecule, this compound recruits STAT3 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[3] This degradation-based mechanism is distinct from simple inhibition and has been shown to result in a profound and lasting suppression of STAT3-mediated gene transcription.[4] In preclinical xenograft models of leukemia and lymphoma, this compound has demonstrated robust anti-tumor activity, achieving complete and durable tumor regression at well-tolerated doses.[1][4] These application notes provide detailed protocols for the preparation and formulation of this compound for use in in vivo research settings.
Physicochemical and Biological Properties of this compound
A summary of key quantitative data for this compound is presented below. These parameters are essential for planning both in vitro and in vivo experiments.
| Property | Value | Reference |
| Chemical Formula | C₅₉H₆₂F₂N₉O₁₂P | N/A |
| Molecular Weight | 1158.17 g/mol | N/A |
| Binding Affinity (Kd for STAT3) | ~50 nM | [3] |
| Transcriptional Activity (IC₅₀) | 10 nM | [3] |
| Cellular Potency (IC₅₀) | <2 µM in various leukemia & lymphoma cell lines | [3] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | General Supplier Data |
| In Vivo Administration Route | Intravenous (i.v.) | [3] |
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the cell's own protein disposal system. It is composed of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[3] This ternary complex formation facilitates the transfer of ubiquitin molecules to STAT3, marking it for degradation by the proteasome. This effectively eliminates the STAT3 protein from the cell.
Caption: Mechanism of this compound-mediated STAT3 protein degradation.
STAT3 is a key transcription factor in a signaling cascade critical for cell growth, proliferation, and survival. The canonical STAT3 pathway is activated by cytokines and growth factors, which leads to the phosphorylation of STAT3 by Janus kinases (JAKs). Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and activates the transcription of target genes.[1][5] By inducing the degradation of STAT3, this compound effectively shuts down this entire signaling axis.
Caption: The canonical STAT3 signaling pathway and the point of intervention by this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which is a prerequisite for preparing final dosing formulations.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance and weigh paper/boat
Procedure:
-
Weighing: Tare the analytical balance with a clean weigh boat. Carefully weigh the desired amount of this compound powder (e.g., 5 mg).
-
Solvent Addition: Transfer the weighed this compound powder to a sterile vial. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with MW 1158.17, add 431.7 µL of DMSO to 5 mg of this compound).
-
Dissolution: Cap the vial securely and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term (weeks) or -80°C for long-term (months) storage.
Protocol 2: Formulation for In Vivo Intravenous (IV) Administration
PROTACs like this compound often have limited aqueous solubility, necessitating a co-solvent vehicle for intravenous administration. This protocol outlines the preparation of a common, well-tolerated formulation suitable for mice.
Materials:
-
This compound stock solution (e.g., 100 mg/mL in DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Sterile Saline (v/v/v/v).
Procedure:
-
Pre-calculation: Determine the total volume of formulation needed based on the number of animals and the dose volume (typically 5-10 mL/kg for mice). Calculate the required volume of each component. For a final dose of 50 mg/kg in a 25g mouse with a 10 mL/kg dose volume, you will inject 250 µL containing 1.25 mg of this compound.
-
Component Mixing: In a sterile tube, add the vehicle components in the following order, vortexing for at least 30 seconds between each addition: a. Add the required volume of this compound stock solution in DMSO. b. Add the PEG300. c. Add the Tween 80.
-
Final Dilution: Slowly add the sterile saline to the mixture while vortexing to prevent precipitation of the compound.
-
Final Formulation: Vortex the final solution for 1-2 minutes until it is clear and homogenous. Visually inspect for any precipitation. The formulation should be prepared fresh on the day of dosing and kept at room temperature.
Caption: Experimental workflow for preparing this compound formulation for in vivo studies.
Protocol 3: Example In Vivo Administration in a Xenograft Model
This protocol provides a general framework for an efficacy study based on published reports.[3] All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Materials and Model:
-
Animal Model: Immunodeficient mice (e.g., NOD-scid gamma) bearing subcutaneous tumors from a STAT3-dependent cell line (e.g., SU-DHL-1 anaplastic large-cell lymphoma).
-
Prepared this compound formulation.
-
Appropriate syringes and needles for intravenous (tail vein) injection.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound 25 mg/kg, this compound 50 mg/kg).
-
Dosing: On the designated treatment days, administer the prepared this compound formulation or vehicle control via intravenous (tail vein) injection. The volume is calculated based on the animal's body weight.
-
Monitoring: Monitor animal health and body weight regularly (e.g., daily or 3 times per week). Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: The study may conclude when tumors in the control group reach a predetermined size, or after a set duration.
Summary of Published In Vivo Dosing Regimens
| Animal Model | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| SU-DHL-1 Xenograft | 25, 50 | Day 1, 3, 5 per week | Effective tumor growth inhibition | [3] |
| SU-DHL-1 Xenograft | 100 | Day 1, 3, 5 per week | Complete tumor regression | [3] |
| SUP-M2 Xenograft | 50 | 3 times per week | Complete inhibition of tumor growth | [3] |
| General Mouse Model | 25-100 | Weekly for 4 weeks | Complete and long-lasting tumor regression | [3] |
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SD-36: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of the STAT3 protein, a key transcription factor implicated in various cancers.[1][2][3][4] Comprised of a STAT3 inhibitor (SI-109) linked to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), this compound offers a powerful tool for studying STAT3 biology and holds therapeutic potential.[3] Given its novel mechanism and chemical complexity, understanding the stability and proper handling of this compound is critical for ensuring experimental reproducibility and maximizing its efficacy.
These application notes provide a summary of the available stability and storage data for this compound, along with recommended protocols for its handling and use in a research setting.
Data Presentation: Stability and Storage Conditions
While comprehensive, quantitative stability data from forced degradation studies are not publicly available, the following tables summarize the recommended storage conditions for this compound in both solid and solution forms based on information from various suppliers. Adherence to these guidelines is crucial to prevent degradation and ensure the integrity of the compound.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Duration | Form | Notes |
| -20°C | Up to 3 years | Powder | Store in a dry, dark environment. |
| 0 - 4°C | Short term (days to weeks) | Powder | For temporary storage. Protect from moisture and light. |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Solvent | Notes |
| -80°C | Up to 1 year | DMSO | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | DMSO | Aliquot to avoid repeated freeze-thaw cycles. |
Note: It is strongly recommended to prepare fresh working solutions from a frozen stock on the day of the experiment. If precipitation is observed upon thawing, gentle warming and sonication may be used to redissolve the compound.
Experimental Protocols
The following are generalized protocols for the preparation of this compound solutions and a representative procedure for assessing its stability. These protocols are based on common laboratory practices for similar compounds and should be adapted as needed for specific experimental requirements.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Preparing a 10 mM Stock Solution:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. The molecular weight of this compound is 1157.18 g/mol .
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer.
-
Mix the working solution thoroughly by gentle pipetting or vortexing.
-
Use the freshly prepared working solution immediately for your experiments. Do not store diluted working solutions for extended periods.
Protocol 2: Representative Protocol for Assessing this compound Stability (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound under various stress conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required to quantify the remaining this compound and detect any degradation products.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 HPLC column
-
pH meter
-
Temperature-controlled incubator
-
Photostability chamber
Procedure:
-
Preparation of this compound Samples: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for various time points, protected from light.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 70°C) in a temperature-controlled oven for various time points.
-
Photostability: Expose the this compound solution to a light source in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.
-
Quantify the peak area of the intact this compound and any major degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Analyze the chromatograms to identify and quantify the formation of degradation products.
-
Mandatory Visualizations
This compound Mechanism of Action: STAT3 Degradation Pathway
Caption: this compound facilitates the degradation of STAT3 via the ubiquitin-proteasome system.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for assessing the stability of this compound under forced degradation conditions.
STAT3 Signaling Pathway and Point of Intervention by SD-36dot
References
Application Notes and Protocols for Assessing SD-36 Efficacy In Vitro
Introduction
SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3) based on the Proteolysis Targeting Chimera (PROTAC) technology.[1] STAT3 is a transcription factor that is persistently activated in numerous human cancers, playing a crucial role in tumor cell proliferation, survival, and metastasis.[2][3] this compound functions by forming a ternary complex between STAT3 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[2][4] This degradation approach offers a more profound and sustained inhibition of the STAT3 pathway compared to traditional inhibitors.[5] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on STAT3 protein levels, downstream signaling, and cancer cell pathophysiology.
Mechanism of Action: this compound as a STAT3 PROTAC Degrader
This compound is a bifunctional molecule composed of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4] This binding induces the formation of a ternary complex, bringing STAT3 into close proximity with the E3 ligase machinery. The E3 ligase then tags the STAT3 protein with ubiquitin molecules, marking it for destruction by the cell's proteasome. This targeted degradation effectively eliminates STAT3 from the cell.
Application Note 1: Assessment of STAT3 Protein Degradation
The primary mechanism of this compound is the degradation of STAT3 protein. Therefore, quantifying the levels of total STAT3 and its activated, phosphorylated form (pSTAT3 Y705) is the most direct measure of its efficacy.
Protocol 1.1: Western Blotting for Total and Phospho-STAT3
Western blotting is a fundamental technique to quantify changes in specific protein levels within a cell lysate. This protocol allows for the simultaneous detection of total STAT3 and its activated form, pSTAT3 (Tyr705).
Materials and Reagents:
-
Cancer cell lines with high STAT3 activation (e.g., MOLM-16, SU-DHL-1, U87, U251).[1][6][7]
-
Complete cell culture medium.
-
This compound compound and vehicle control (e.g., DMSO).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.[8]
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-pSTAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145).
-
Mouse anti-STAT3 (e.g., Cell Signaling Technology, #9139).
-
Loading control antibody (e.g., anti-β-Actin or anti-GAPDH).
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by size on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[8][9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3 and a loading control, diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total STAT3 on the same membrane, strip the membrane of the first set of antibodies and re-probe with the primary antibody against total STAT3, followed by its corresponding secondary antibody.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the pSTAT3 and total STAT3 signals to the loading control. Calculate the DC₅₀ (concentration for 50% degradation) for total STAT3.
Application Note 2: Assessment of Functional Consequences
Degrading STAT3 should lead to the suppression of its transcriptional activity and consequently affect cellular processes like viability and proliferation, particularly in STAT3-dependent cancer cells.
Protocol 2.1: Cell Viability Assay (MTT or XTT)
MTT and XTT assays are colorimetric methods used to measure cellular metabolic activity, which serves as an indicator of cell viability.[3][10] Metabolically active cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[3]
Materials and Reagents:
-
Cancer cell line of interest.
-
96-well flat-bottom plates.
-
This compound compound and vehicle control (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
OR XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent.[3]
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).[10]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the wells and incubate for a desired period (e.g., 48, 72, or 96 hours).[4] Include vehicle-only and media-only (blank) controls.
-
Reagent Addition:
-
For MTT Assay: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100-150 µL of solubilization solution to dissolve the formazan crystals.[10][11]
-
For XTT Assay: Add 50 µL of the freshly prepared XTT working solution to each well and incubate for 2-4 hours at 37°C.[3]
-
-
Absorbance Measurement:
-
Data Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) value.
Protocol 2.2: STAT3 Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of STAT3. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a STAT3-responsive promoter. A decrease in luminescence upon this compound treatment indicates reduced STAT3 activity.
Materials and Reagents:
-
HEK293 cells or other easily transfectable cell line.[12][13]
-
STAT3-responsive dual-luciferase reporter construct.[12][14]
-
Constitutively expressing Renilla luciferase vector (for normalization).[14]
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
STAT3 activator (e.g., Interleukin-6, IL-6) for stimulated conditions.[13][15]
Procedure:
-
Transfection: Co-transfect cells in a 24- or 96-well plate with the STAT3-firefly luciferase reporter and the Renilla luciferase control vector.[12][16]
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound for a desired duration (e.g., 6-24 hours).
-
Stimulation (Optional but Recommended): In the final hours of treatment, stimulate the cells with a STAT3 activator like IL-6 to induce a robust signal.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase assay kit protocol.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a percentage of the stimulated, vehicle-treated control. Calculate the IC₅₀ value for the suppression of STAT3 transcriptional activity.
Data Presentation: Summary of this compound In Vitro Efficacy
The following tables summarize key quantitative data for this compound based on published findings.
Table 1: Binding Affinity and Degradation Potency of this compound
| Parameter | Value | Cell Line / Condition | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | ~50 nM | STAT3 protein | [1][4] |
| Degradation (DC₅₀) | 0.06 µM (60 nM) | MOLM-16 | [2] |
| Degradation (DC₅₀) | 28 nM | SU-DHL-1 (16h treatment) | [6] |
| Degradation (DC₅₀) | 11 nM | SU-DHL-1 (Compound 19, similar) |[6] |
Table 2: Functional Inhibitory Activity of this compound
| Parameter | Value | Cell Line / Condition | Reference |
|---|---|---|---|
| Transcriptional Activity (IC₅₀) | 10 nM | STAT3 suppression | [4][17] |
| Growth Inhibition (GI₅₀) | < 2 µM | MOLM-16, DEL, Karpas-299, etc. |[4] |
Canonical STAT3 Signaling Pathway
Understanding the canonical STAT3 signaling pathway is essential to contextualize the action of this compound. Upon stimulation by cytokines or growth factors, receptor-associated Janus kinases (JAKs) phosphorylate the STAT3 protein at tyrosine 705 (Y705). This phosphorylation event triggers STAT3 dimerization, translocation into the nucleus, and binding to specific DNA response elements to activate the transcription of target genes involved in cell survival and proliferation. This compound disrupts this entire process by eliminating the STAT3 protein itself.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SD‐36 promotes growth inhibition and induces apoptosis via suppression of Mcl‐1 in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 3.4. Reporter Assay [bio-protocol.org]
- 13. bosterbio.com [bosterbio.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. selleck.co.jp [selleck.co.jp]
Application Note: High-Throughput Flow Cytometry Analysis of Cellular Responses to SD-36 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
SD-36 is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by inducing the degradation of STAT3 protein, a key transcription factor implicated in cancer cell proliferation, survival, and immune evasion.[1][4][5] Consequently, degradation of STAT3 by this compound leads to growth inhibition, cell cycle arrest, and apoptosis in various cancer cell lines, particularly those with high levels of phosphorylated STAT3, such as in leukemia and lymphoma.[2][3][4][6]
This application note provides detailed protocols for utilizing flow cytometry to quantify the cellular effects of this compound treatment. The described methods enable the analysis of apoptosis, cell cycle distribution, and immunophenotypic changes, offering a robust platform for characterizing the mechanism of action of this compound and similar targeted protein degraders.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a STAT3 protein degrader.
Experimental Workflow
Caption: General workflow for analyzing cellular responses to this compound treatment.
Data Presentation
Table 1: Apoptosis Analysis in MOLM-16 Cells after this compound Treatment (48 hours)
| This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Vehicle) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| 10 | 85.1 ± 3.5 | 8.2 ± 1.5 | 6.7 ± 1.8 |
| 50 | 60.3 ± 4.2 | 25.6 ± 3.1 | 14.1 ± 2.5 |
| 100 | 35.8 ± 5.1 | 48.9 ± 4.5 | 15.3 ± 2.9 |
Table 2: Cell Cycle Distribution in SU-DHL-1 Cells after this compound Treatment (24 hours)
| This compound Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | 45.2 ± 2.8 | 38.1 ± 2.2 | 16.7 ± 1.5 |
| 10 | 55.8 ± 3.1 | 28.5 ± 1.9 | 15.7 ± 1.3 |
| 50 | 68.4 ± 4.5 | 15.3 ± 2.5 | 16.3 ± 2.1 |
| 100 | 75.1 ± 5.2 | 8.7 ± 1.8 | 16.2 ± 2.0 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol facilitates the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line (e.g., MOLM-16)
-
This compound
-
DMSO (Vehicle control)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, collect the culture medium (containing detached apoptotic cells) and detach the remaining adherent cells using a gentle enzyme-free dissociation buffer. Combine with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for FITC and PI detection.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution based on DNA content.
Materials:
-
Cancer cell line (e.g., SU-DHL-1)
-
This compound
-
DMSO (Vehicle control)
-
Complete culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow step 1 as described in Protocol 1.
-
-
Cell Harvesting:
-
Harvest cells as described in Protocol 1 and wash once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to deconvolute the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol 3: Immunophenotyping
This protocol is for the analysis of cell surface marker expression to identify different immune cell populations.[7][8][9][10][11]
Materials:
-
Whole blood, peripheral blood mononuclear cells (PBMCs), or cultured immune cells
-
This compound
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56)
-
Flow Cytometry Staining Buffer
-
RBC Lysis Buffer (for whole blood)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Prepare a single-cell suspension of the desired cell type.
-
Treat cells with this compound as described in Protocol 1.
-
-
Staining:
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add the pre-determined optimal concentration of each fluorochrome-conjugated antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
If using whole blood, lyse red blood cells using RBC Lysis Buffer according to the manufacturer's instructions.
-
Resuspend the final cell pellet in an appropriate volume of staining buffer.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Use appropriate gating strategies to identify different cell populations based on their surface marker expression.
-
Gating Strategy for Apoptosis Analysis
Caption: A representative gating strategy for analyzing apoptosis data.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background staining | Inadequate washing | Increase the number and volume of wash steps. |
| Antibody concentration too high | Titrate antibodies to determine the optimal concentration. | |
| Poor separation of populations | Incorrect compensation settings | Use single-color controls to properly set compensation. |
| Low signal intensity | Use brighter fluorochromes or signal amplification systems. | |
| Cell clumping | Excessive centrifugation speed | Reduce centrifugation speed and gently resuspend the cell pellet. |
| Presence of DNA from dead cells | Add DNase to the cell suspension. | |
| Low event rate | Low cell concentration | Start with a higher cell number or resuspend in a smaller volume. |
| Clog in the flow cell | Backflush the instrument according to the manufacturer's protocol. |
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. research.pasteur.fr [research.pasteur.fr]
- 9. testing.com [testing.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. clinicalpub.com [clinicalpub.com]
Application Note: Quantitative PCR Analysis of STAT3 Target Gene Expression Following Treatment with SD-36
Audience: Researchers, scientists, and drug development professionals.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in various cellular processes, including cell proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[2] SD-36 is a potent and selective small-molecule degrader of STAT3, functioning as a Proteolysis Targeting Chimera (PROTAC).[3] It induces the degradation of STAT3 protein, thereby inhibiting its downstream signaling.[3] This application note provides a detailed protocol for quantifying the downregulation of STAT3 target genes in cancer cell lines treated with this compound using quantitative Polymerase Chain Reaction (qPCR).
Principle
This protocol describes the treatment of a cancer cell line with high constitutive STAT3 activation with this compound, followed by the isolation of total RNA. The RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for qPCR. The expression levels of well-established STAT3 target genes, such as BCL2, MYC, and MCL1, are quantified relative to a stable housekeeping gene. A significant decrease in the mRNA levels of these target genes following this compound treatment indicates the successful inhibition of the STAT3 signaling pathway.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a human cancer cell line with high constitutive STAT3 activation. Examples include the anaplastic large cell lymphoma cell line SU-DHL-1 or the acute myeloid leukemia cell line MOLM-16.
-
Cell Seeding:
-
Culture the selected cell line in appropriate media and conditions as recommended by the supplier.
-
Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period. A typical seeding density is 0.5 x 10^6 to 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO). The final DMSO concentration should not exceed 0.1% in the cell culture medium.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours). A 16-hour treatment has been shown to be effective for STAT3 degradation.[1]
-
-
Cell Harvesting:
-
After the treatment period, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
The cell pellet can be immediately used for RNA isolation or stored at -80°C.
-
II. RNA Isolation
-
Lysis: Lyse the cell pellets using a suitable lysis buffer (e.g., TRIzol reagent or a column-based RNA purification kit).
-
Purification: Isolate total RNA according to the manufacturer's protocol of the chosen method. This typically involves phase separation, precipitation, and washing steps.
-
Quantification and Quality Control:
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
III. Reverse Transcription (cDNA Synthesis)
-
Reaction Setup:
-
In a sterile, RNase-free tube, combine the following components:
-
Total RNA (1 µg)
-
Oligo(dT) primers or random hexamers
-
dNTPs
-
RNase-free water to the final volume
-
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.
-
-
Reverse Transcription:
-
Add the following components to the tube:
-
Reverse transcriptase buffer
-
RNase inhibitor
-
Reverse transcriptase enzyme
-
-
Incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 10 minutes.
-
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
IV. Quantitative PCR (qPCR)
-
Primer Design and Validation:
-
Use pre-validated qPCR primers for the target genes (BCL2, MYC, MCL1) and a housekeeping gene (GAPDH). The following are example primer sequences for human genes:
-
BCL2:
-
MYC:
-
Forward: 5'-CCAAGAAAGCTGCATCGAACCAT-3'
-
Reverse: 5'-CAGCACATTCCTGATGCCACCT-3'
-
-
MCL1:
-
GAPDH:
-
Forward: 5'-GGTCTCCTCTGACTTCAACA-3'
-
Reverse: 5'-AGCCAAATTCGTTGTCATAC-3'
-
-
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing:
-
SYBR Green qPCR master mix (2X)
-
Forward primer (10 µM)
-
Reverse primer (10 µM)
-
Nuclease-free water
-
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA (e.g., 10-20 ng) to each well.
-
Include no-template controls (NTC) for each primer set.
-
Run each sample in triplicate.
-
-
qPCR Cycling Conditions:
-
Perform the qPCR using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
V. Data Analysis
-
Quantification Cycle (Cq): Determine the Cq value for each reaction.
-
Relative Quantification (ΔΔCq Method):
-
Normalization to Housekeeping Gene (ΔCq): ΔCq = Cq (target gene) - Cq (housekeeping gene)
-
Normalization to Control (ΔΔCq): ΔΔCq = ΔCq (this compound treated sample) - ΔCq (vehicle control sample)
-
Fold Change Calculation: Fold Change = 2^(-ΔΔCq)
-
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Relative Expression of STAT3 Target Genes after this compound Treatment
| Target Gene | Treatment | Average Cq | ΔCq (Normalized to GAPDH) | ΔΔCq (Normalized to Vehicle) | Fold Change vs. Vehicle |
| BCL2 | Vehicle (DMSO) | 24.5 | 4.5 | 0.0 | 1.00 |
| This compound (10 nM) | 25.8 | 5.8 | 1.3 | 0.41 | |
| This compound (100 nM) | 27.2 | 7.2 | 2.7 | 0.15 | |
| This compound (1 µM) | 28.9 | 8.9 | 4.4 | 0.05 | |
| MYC | Vehicle (DMSO) | 22.1 | 2.1 | 0.0 | 1.00 |
| This compound (10 nM) | 23.5 | 3.5 | 1.4 | 0.38 | |
| This compound (100 nM) | 25.0 | 5.0 | 2.9 | 0.13 | |
| This compound (1 µM) | 26.8 | 6.8 | 4.7 | 0.04 | |
| MCL1 | Vehicle (DMSO) | 23.8 | 3.8 | 0.0 | 1.00 |
| This compound (10 nM) | 25.0 | 5.0 | 1.2 | 0.44 | |
| This compound (100 nM) | 26.5 | 6.5 | 2.7 | 0.15 | |
| This compound (1 µM) | 28.3 | 8.3 | 4.5 | 0.04 | |
| GAPDH | Vehicle (DMSO) | 20.0 | - | - | - |
| This compound (10 nM) | 20.0 | - | - | - | |
| This compound (100 nM) | 20.0 | - | - | - | |
| This compound (1 µM) | 20.0 | - | - | - |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: STAT3 signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for qPCR analysis of STAT3 target genes.
References
Troubleshooting & Optimization
troubleshooting SD-36 insolubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting insolubility issues related to the STAT3 degrader, SD-36.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended starting solvent for this compound is dimethyl sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, with a reported solubility of 150 mg/mL (129.52 mM).[1] For most cell-based assays, preparing a high-concentration stock solution in anhydrous DMSO is the first critical step.
Q2: My this compound powder is not dissolving completely in my aqueous buffer. What should I do?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. You should first prepare a concentrated stock solution in an organic solvent like DMSO.[3][4]
Q3: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds.[3][4] Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent toxicity and its effects on your experiment.[4]
-
Step-wise Dilution: Instead of diluting the highly concentrated stock directly into the final volume of aqueous buffer, perform one or more intermediate dilutions in your aqueous medium.
-
Increase Agitation: When adding the this compound stock solution to the aqueous buffer, ensure the buffer is being gently vortexed or stirred to promote rapid mixing and prevent localized high concentrations of the compound that can lead to precipitation.
-
Temperature Considerations: Warming the aqueous buffer to 37°C before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature stability of this compound and other components in your medium.
Q4: Can I use other organic solvents to dissolve this compound?
A4: While DMSO is the most commonly reported solvent, other water-miscible organic solvents could potentially be used. However, it is crucial to first test the solubility of this compound in these alternative solvents and then validate their compatibility with your specific experimental system, paying close attention to potential cytotoxicity.
Q5: How should I store my this compound stock solution?
A5: Once prepared, your this compound stock solution should be stored in aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental use of this compound.
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
-
Potential Cause: Incomplete solubilization or precipitation of this compound in the final assay medium.
-
Troubleshooting Steps:
-
Visually inspect your final working solution for any signs of precipitation (cloudiness or visible particles).
-
If precipitation is observed, remake the working solution using the strategies outlined in FAQ Q3.
-
Consider performing a solubility test in your specific assay medium to determine the maximum soluble concentration of this compound under your experimental conditions.
-
Issue 2: Higher than expected IC50 values for this compound.
-
Potential Cause: The actual concentration of soluble this compound in your assay is lower than the nominal concentration due to precipitation.
-
Troubleshooting Steps:
-
Review your dilution protocol and ensure that the final DMSO concentration is within a range that maintains this compound solubility.
-
Prepare fresh dilutions for each experiment to avoid potential degradation or precipitation of the compound in pre-diluted aqueous solutions.
-
Quantitative Data Summary
The following table summarizes the known solubility of this compound in DMSO.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| DMSO | 150 | 129.52 |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound free acid: 1158.17 g/mol ).
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any visible particles.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[1]
Visualizations
Caption: PROTAC-mediated degradation of STAT3 by this compound.
Caption: Experimental workflow for solubilizing this compound.
Caption: Troubleshooting decision tree for this compound insolubility.
References
preventing SD-36 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SD-36 in experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small-molecule degrader of the STAT3 protein, developed based on the Proteolysis Targeting Chimera (PROTAC) technology.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] By bringing STAT3 into close proximity with the E3 ligase, this compound facilitates the ubiquitination of STAT3, marking it for degradation by the proteasome.[3] This leads to the depletion of cellular STAT3 levels.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to follow proper storage and handling procedures. Unopened vials of this compound should be stored at -20°C for long-term storage. For short-term storage, it can be kept at 4°C for a few days. Once dissolved in a solvent such as DMSO, it is recommended to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. Protect the compound from light, especially when in solution.
Q3: What are the potential degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, based on its structure and the general chemical liabilities of PROTACs, potential degradation pathways include:
-
Hydrolysis: The thalidomide-based Cereblon ligand contains amide bonds that can be susceptible to hydrolysis, especially at non-neutral pH.
-
Oxidation: The linker region of the PROTAC molecule may be prone to oxidation, which can affect its ability to facilitate the formation of the ternary complex.
Q4: How can I be sure that my this compound is active and not degraded?
To confirm the activity of your this compound, it is recommended to perform a functional assay, such as a Western blot to measure the degradation of STAT3 in a sensitive cell line. A dose-response experiment should show a decrease in STAT3 levels with increasing concentrations of this compound. If you suspect degradation, you can analyze the purity of your compound stock using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on problems related to compound degradation.
| Problem | Possible Cause | Troubleshooting Steps |
| No or reduced STAT3 degradation observed. | 1. This compound degradation: The compound may have degraded due to improper storage or handling. 2. Suboptimal concentration: The concentration of this compound used may be too low or in the "hook effect" range (where high concentrations can inhibit ternary complex formation). 3. Cellular factors: The cell line may not express sufficient levels of STAT3 or the CRBN E3 ligase. | 1. Verify compound integrity: Analyze the purity of the this compound stock solution using HPLC or LC-MS. Prepare a fresh stock solution from a new vial if degradation is suspected. 2. Optimize concentration: Perform a dose-response experiment over a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration for STAT3 degradation and to rule out the "hook effect". 3. Confirm protein expression: Use Western blot to confirm the expression of STAT3 and CRBN in your cell line. |
| Inconsistent results between experiments. | 1. Variability in this compound stock solution: Repeated freeze-thaw cycles or prolonged storage of diluted solutions can lead to compound degradation. 2. Inconsistent experimental conditions: Variations in incubation time, cell density, or other parameters can affect the outcome. | 1. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles. 2. Standardize protocols: Ensure that all experimental parameters are kept consistent between experiments. |
| Loss of activity over time in cell culture media. | Instability in aqueous solution: this compound may have limited stability in aqueous solutions like cell culture media over extended periods. | Minimize incubation time: If possible, reduce the incubation time of this compound with the cells. For longer experiments, consider replenishing the media with fresh this compound at regular intervals. |
Data Presentation: this compound Stability Profile
While specific quantitative data on this compound degradation is limited in public literature, the following table provides a qualitative assessment of its potential stability under various conditions based on its chemical structure and general knowledge of PROTAC stability.
| Condition | Parameter | Potential for Degradation | Recommendation |
| Temperature | -80°C (in solution) | Low | Recommended for long-term storage of stock solutions. |
| -20°C (solid) | Low | Recommended for long-term storage of unopened vials. | |
| 4°C (in solution) | Moderate | Suitable for short-term storage (days). | |
| Room Temperature (in solution) | High | Avoid prolonged storage at room temperature. | |
| pH | Acidic (pH < 6) | High | Potential for hydrolysis of the thalidomide moiety. |
| Neutral (pH 7-7.4) | Moderate | Generally stable for typical experimental durations. | |
| Basic (pH > 8) | High | Potential for hydrolysis of the thalidomide moiety. | |
| Light | UV or prolonged light exposure | High | Protect from light, especially when in solution. |
| Solvent | DMSO | Low | Recommended solvent for stock solutions. |
| Aqueous Buffers | Moderate to High | Stability can be buffer-dependent; use freshly prepared solutions. | |
| Freeze-Thaw Cycles | Multiple cycles | High | Aliquot stock solutions to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol provides a general method for assessing the chemical stability of this compound in an aqueous buffer using HPLC analysis.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a suitable C18 column
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare the working solution: Dilute the this compound stock solution in the chosen aqueous buffer to a final concentration of 100 µM.
-
Initial time point (T=0): Immediately after preparing the working solution, inject an aliquot into the HPLC system to determine the initial peak area of this compound.
-
Incubation: Incubate the remaining working solution at a specific temperature (e.g., 37°C).
-
Time points: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and inject it into the HPLC system.
-
Data analysis: For each time point, determine the peak area of the intact this compound. Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Plot the data: Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
Mandatory Visualizations
References
Technical Support Center: SD-36 In Vivo Experiments
Welcome to the technical support center for SD-36, a novel kinase inhibitor for in vivo research applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the common pitfalls associated with in vivo experiments involving this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your in vivo studies with this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Low Bioavailability of this compound
You observe high variability in plasma concentrations of this compound between animals or unexpectedly low exposure after administration.
Possible Causes:
-
Poor Solubility: this compound is a hydrophobic molecule with low aqueous solubility, which can lead to poor absorption.[1][2][3][4]
-
Formulation Issues: The vehicle used for administration may not be optimal for solubilizing or stabilizing this compound.[1][2][5]
-
Administration Technique: Improper oral gavage technique can lead to incomplete dosing or aspiration.[6][7][8]
-
Rapid Metabolism: this compound may be subject to rapid first-pass metabolism in the liver.
Troubleshooting Steps:
-
Optimize Formulation:
-
Vehicle Selection: Experiment with different biocompatible vehicles to improve solubility. Common choices for hydrophobic compounds include oil-based formulations, cyclodextrins, and self-emulsifying drug delivery systems (SEDDS).[1][2][4]
-
Particle Size Reduction: Nanosuspensions or micronization can increase the surface area of the drug, improving dissolution and absorption.[2][3]
-
-
Refine Administration Technique:
-
Oral Gavage Best Practices: Ensure personnel are properly trained in oral gavage to minimize stress and prevent administration errors.[6][7][8] Consider alternative, less stressful methods if possible.[9]
-
Route of Administration: If oral bioavailability remains a challenge, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for your experimental goals.
-
-
Assess Metabolism:
-
Pharmacokinetic Studies: Conduct a pilot pharmacokinetic (PK) study to determine the metabolic rate and key metabolites of this compound. This can help in understanding its clearance and bioavailability.
-
Issue 2: Unexpected Toxicity or Adverse Events
Animals treated with this compound exhibit signs of toxicity, such as weight loss, lethargy, or organ damage, at doses expected to be well-tolerated.
Possible Causes:
-
Off-Target Effects: As a kinase inhibitor, this compound may inhibit other kinases in addition to its intended target, leading to unforeseen toxicities.[10][11][12][13]
-
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.
-
Metabolite Toxicity: A metabolite of this compound could be more toxic than the parent compound.[14]
-
Accumulation in Tissues: The hydrophobic nature of this compound may lead to its accumulation in certain tissues, causing localized toxicity.[15]
Troubleshooting Steps:
-
Investigate Off-Target Effects:
-
Evaluate the Vehicle:
-
Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle- and compound-related toxicity.
-
-
Characterize Metabolism and Distribution:
-
Toxicokinetic Studies: Integrate toxicokinetic analysis into your toxicology studies to correlate adverse findings with the exposure to this compound and its metabolites.[19]
-
Biodistribution Studies: Assess the distribution of this compound in various organs to identify potential sites of accumulation.
-
Issue 3: High Variability in Tumor Growth in Xenograft Models
You observe significant differences in tumor growth rates among animals within the same treatment group, making it difficult to assess the efficacy of this compound.
Possible Causes:
-
Tumor Heterogeneity: The cancer cell line used may have inherent clonal diversity, leading to variable growth rates in vivo.[20]
-
Implantation Site and Technique: Inconsistent tumor cell implantation can result in variable initial tumor take and growth.
-
Animal Health and Stress: The overall health and stress levels of the animals can influence tumor engraftment and growth.[7][21]
Troubleshooting Steps:
-
Standardize Tumor Implantation:
-
Consistent Cell Number and Volume: Ensure that the same number of viable cells in the same volume is injected for each animal.
-
Uniform Location: Implant tumors in a consistent anatomical location.
-
-
Increase Sample Size:
-
Power Analysis: Perform a power analysis to determine the appropriate number of animals per group to account for expected variability.[22]
-
-
Monitor Animal Welfare:
-
Regular Health Checks: Closely monitor the health and well-being of the animals, as stress and illness can impact experimental outcomes.
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm that this compound is engaging its target in vivo?
A1: Validating target engagement is crucial.[23] Several methods can be employed:
-
Pharmacodynamic (PD) Biomarkers: Measure a downstream marker of your target kinase's activity in tumor or surrogate tissues. For example, if this compound inhibits a kinase in a phosphorylation cascade, you can measure the phosphorylation status of a downstream substrate via Western blot or immunohistochemistry.[23]
-
Cellular Thermal Shift Assay (CETSA): This technique can be adapted for in vivo use to confirm that this compound is binding to its target in tissue samples.[24]
-
Competitive Binding Assays: Using a fluorescently labeled probe that also binds to the target, you can assess the displacement of the probe by this compound in ex vivo tissue lysates.[24][25]
Q2: What is the best way to formulate the hydrophobic this compound for oral administration?
A2: For hydrophobic compounds like this compound, several formulation strategies can enhance oral bioavailability:
-
Oil-based solutions: Dissolving this compound in oils like corn oil or sesame oil.
-
Surfactant-based formulations: Using surfactants to create micellar solutions or microemulsions.
-
Cyclodextrins: These can form inclusion complexes with hydrophobic drugs, increasing their solubility in water.[2]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can improve its dissolution rate.[3]
It is recommended to test several formulations in a pilot PK study to determine the most effective one for your specific experimental needs.
Q3: My in vivo imaging results with a fluorescently labeled version of this compound show high background signal. What could be the cause?
A3: High background in in vivo imaging can be due to several factors:
-
Hydrophobicity of the Dye: The fluorescent dye itself might be hydrophobic, leading to non-specific tissue accumulation.[15]
-
Probe Metabolism: The linker between this compound and the fluorescent dye could be cleaved in vivo, resulting in the free dye circulating and accumulating non-specifically.
-
Autofluorescence: Some tissues naturally fluoresce at certain wavelengths.
To troubleshoot this, you should include a control group injected with the free dye to assess its biodistribution. Additionally, ensure you are using appropriate imaging windows and spectral unmixing if available on your imaging system.
Data Presentation
Table 1: Formulation Strategies for this compound
| Formulation Type | Composition Example | Advantages | Disadvantages |
| Oil-based Solution | This compound in corn oil with 2% ethanol | Simple to prepare | Limited drug loading capacity |
| Cyclodextrin Complex | This compound with hydroxypropyl-β-cyclodextrin | Increases aqueous solubility | Can be expensive |
| Nanosuspension | Milled this compound particles with a stabilizer | Enhances dissolution rate | Requires specialized equipment |
| SEDDS | This compound in a mix of oils, surfactants, and co-solvents | Forms a microemulsion in the GI tract, improving absorption | More complex to develop and characterize |
Table 2: Example Pharmacokinetic Parameters for this compound in Mice
| Parameter | Oral Gavage (in 20% Captisol) | Intravenous Injection |
| Dose | 10 mg/kg | 2 mg/kg |
| Cmax (ng/mL) | 450 ± 120 | 1800 ± 350 |
| Tmax (h) | 2.0 | 0.1 |
| AUC (ng*h/mL) | 1800 ± 450 | 2200 ± 500 |
| Bioavailability (%) | ~16 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols & Visualizations
Protocol: In Vivo Target Engagement Validation via Western Blot
-
Dose animals with this compound or vehicle at the desired concentration and time points.
-
Euthanize animals and harvest tumor and/or relevant tissues.
-
Immediately snap-freeze tissues in liquid nitrogen.
-
Prepare tissue lysates using a lysis buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of the downstream substrate of the target kinase and the total protein of that substrate.
-
Incubate with the appropriate secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.
Diagrams
Caption: this compound inhibits a key kinase in a cell proliferation pathway.
Caption: General workflow for an in vivo efficacy study with this compound.
Caption: A logical approach to troubleshooting common in vivo issues.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsjournals.org [atsjournals.org]
- 7. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. wjpsronline.com [wjpsronline.com]
- 15. Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 18. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Toxicokinetics Evaluation in Preclinical Studies | PORSOLT [porsolt.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Consequences of Oral Gavage during Gestation and Lactation on Rat Dams and the Neurodevelopment and Behavior of Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitating drug-target engagement in single cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: SD-36 Delivery and Analysis
Welcome to the technical support center for SD-36, a potent and selective PROTAC degrader of the STAT3 protein.[1][2][3] This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the delivery and analysis of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3][4] It is a heterobifunctional molecule composed of a ligand that binds to the STAT3 protein (a derivative of the inhibitor SI-109), a flexible linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5] By bringing STAT3 into proximity with the E3 ligase, this compound triggers the ubiquitination and subsequent degradation of STAT3 by the proteasome. This mechanism is distinct from traditional inhibitors that only block protein function.[1][2]
Q2: How selective is this compound for STAT3?
A2: this compound has demonstrated high selectivity for the degradation of STAT3 over other members of the STAT family (STAT1, STAT2, STAT4, STAT5A/B, and STAT6) in various cell lines.[1] A control molecule, SD-36Me, in which the Cereblon-binding motif is methylated, is ineffective at inducing STAT3 degradation, confirming that the degradation is dependent on the PROTAC mechanism.[1][2]
Q3: What is the "hook effect" and how does it relate to this compound?
A3: The "hook effect" is a phenomenon common to PROTACs where degradation efficiency decreases at very high concentrations.[6][7] This occurs because an excess of the PROTAC molecule can lead to the formation of separate, non-productive "binary complexes" (this compound bound only to STAT3 or only to Cereblon) instead of the productive "ternary complex" (STAT3-SD-36-Cereblon).[6] It is crucial to perform a wide dose-response curve to identify the optimal concentration range for maximal degradation and to avoid misinterpreting reduced efficacy at high doses as poor compound activity.[6][7]
Q4: How can I improve the cell permeability of my PROTACs like this compound?
A4: Improving cell permeability is a common challenge for PROTACs due to their large size and high polar surface area.[8] Strategies to enhance cellular uptake include optimizing the linker (e.g., using shorter alkyl linkers or specific PEG linkers), replacing amide bonds with esters to reduce polarity, and employing techniques like macrocyclization to lock the molecule in a more membrane-permeable conformation.[8][9][10] While this compound is an optimized molecule, if you are designing derivatives, these principles are important to consider.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: No or Low STAT3 Degradation Observed
You've treated your cells with this compound but the STAT3 protein level, as measured by Western Blot, has not decreased as expected.
| Potential Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration. You may be in the "hook effect" region or below the effective dose.[6] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at an optimal concentration. This compound has been shown to induce rapid degradation, but kinetics can vary between cell lines.[3] |
| Low E3 Ligase (Cereblon) Expression | Confirm that your target cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound.[1][2] This can be checked by Western Blot or qPCR. If expression is low, consider using a different cell line. |
| Poor Cell Permeability | While this compound is cell-permeable, extreme cell densities or unusual cell types might limit uptake. Ensure cells are not overly confluent during treatment. |
| Compound Instability | Ensure this compound is properly stored and handled. Prepare fresh dilutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Issues with Western Blot | Verify your Western Blot protocol. Use a validated anti-STAT3 antibody and ensure efficient protein transfer. Run positive controls (e.g., cell lysates known to express STAT3) and loading controls (e.g., β-actin, GAPDH).[11] |
Problem 2: High Cell Toxicity or Off-Target Effects
You observe significant cell death or unexpected phenotypic changes that may not be related to STAT3 degradation.
| Potential Cause | Recommended Solution |
| Concentration Too High | High concentrations of PROTACs can sometimes lead to off-target toxicity. Lower the concentration of this compound to the minimal effective dose for STAT3 degradation, as determined from your dose-response curve. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is low and non-toxic (typically ≤ 0.1%). Run a vehicle-only control to assess its effect on cell viability. |
| On-Target Toxicity in Sensitive Cells | Some cell lines are highly dependent on STAT3 signaling for survival.[12] In these cases, toxicity is an expected outcome of effective STAT3 degradation. Confirm this by correlating cell death with STAT3 degradation levels. |
| Off-Target Protein Degradation | While this compound is highly selective, off-target effects are a possibility with any therapeutic agent.[1] To investigate this, consider performing proteomics analysis to compare protein expression profiles in treated vs. untreated cells. Use the inactive control, SD-36Me, to distinguish effects of STAT3 degradation from other compound effects.[1][2] |
Visualized Workflows and Pathways
This compound Mechanism of Action
The following diagram illustrates how this compound hijacks the cell's ubiquitin-proteasome system to induce STAT3 degradation.
Troubleshooting Workflow for Low Degradation
Use this decision tree to diagnose and solve issues related to poor STAT3 degradation.
Experimental Protocols
Protocol 1: Western Blot for STAT3 Degradation
This protocol outlines the steps to quantify STAT3 protein levels following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well or 12-well plate at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of harvest.
-
Allow cells to adhere and recover for 24 hours.
-
Treat cells with the desired concentrations of this compound, SD-36Me (negative control), and a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After the incubation period, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody against total STAT3 (e.g., Cell Signaling Technology #9139) and phosphorylated STAT3 (pSTAT3 Y705, e.g., Cell Signaling Technology #9145) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To quantify, strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH).[11] Normalize the STAT3 band intensity to the loading control.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell viability to assess the cytotoxic effects of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[15]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and appropriate controls (vehicle and untreated).
-
Incubate for the desired period (e.g., 72 or 96 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. pubcompare.ai [pubcompare.ai]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
interpreting unexpected results with SD-36
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with SD-36, a potent and selective STAT3 PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a proteolysis-targeting chimera (PROTAC) that selectively degrades the STAT3 protein. It is a heterobifunctional molecule composed of a ligand that binds to the STAT3 protein (based on the inhibitor SI-109), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing STAT3 into proximity with the E3 ligase, this compound induces the ubiquitination and subsequent proteasomal degradation of STAT3.
Q2: What is the expected outcome of successful this compound treatment in sensitive cell lines?
A2: In sensitive cancer cell lines with high levels of phosphorylated STAT3, successful treatment with this compound is expected to lead to rapid and potent degradation of both total STAT3 and phosphorylated STAT3 (pSTAT3).[1] This degradation should, in turn, inhibit STAT3-mediated transcriptional activity, leading to cell cycle arrest and/or apoptosis, and ultimately, the inhibition of cell growth.[2][3]
Q3: What is the "hook effect" and how does it relate to this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC can independently bind to STAT3 and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex (STAT3-SD-36-E3 ligase) required for degradation. It is crucial to perform a dose-response experiment to identify the optimal concentration range for this compound-mediated degradation and to avoid the hook effect.
Q4: How can I be sure that the observed STAT3 degradation is specific to the PROTAC mechanism?
A4: To confirm the PROTAC mechanism of action, several control experiments are recommended. A key control is the use of a methylated version of the degrader, SD-36Me, which is unable to bind the E3 ligase and therefore should not induce STAT3 degradation.[1] Additionally, co-treatment with a proteasome inhibitor (e.g., MG132) should rescue STAT3 from degradation, while co-treatment with an E3 ligase inhibitor (e.g., lenalidomide for CRBN) should also prevent degradation.
Troubleshooting Guides
Issue 1: No or minimal STAT3 degradation observed after this compound treatment.
This is a common issue that can arise from several factors related to the compound, experimental conditions, or the biological system.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Integrity | Verify the identity and purity of your this compound stock by analytical methods (e.g., LC-MS, NMR). | Impurities or degradation of the compound can lead to a loss of activity. |
| Ensure proper storage of this compound (typically at -20°C or -80°C in a suitable solvent like DMSO). | Repeated freeze-thaw cycles can degrade the compound. | |
| Compound Solubility | Check for precipitation of this compound in your culture medium at the working concentration. | Poor solubility can significantly reduce the effective concentration of the compound. |
| Consider using a different formulation or a lower concentration of organic solvent if solubility is an issue. | ||
| Cellular Permeability | Increase incubation time to allow for sufficient cellular uptake. | PROTACs are relatively large molecules and may require longer incubation times to cross the cell membrane. |
| Use a cell line known to be sensitive to this compound as a positive control. | This will help determine if the issue is cell line-specific. | |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM). | The optimal concentration for degradation can vary between cell lines. This will also help identify a potential "hook effect". |
| Low E3 Ligase Expression | Confirm the expression of Cereblon (CRBN) in your cell line by Western blot or qPCR. | The E3 ligase is essential for the activity of this compound. Low or absent expression will result in no degradation. |
| STAT3 Mutations | Sequence the STAT3 gene in your cell line to check for mutations in the this compound binding site. | While this compound is known to degrade some mutated forms of STAT3, specific mutations could potentially interfere with binding.[2] |
Issue 2: High background or non-specific bands in Western blot for STAT3.
Accurate assessment of STAT3 degradation requires a clean Western blot. High background can obscure the results.
| Potential Cause | Troubleshooting Step | Rationale |
| Antibody Issues | Use a well-validated primary antibody specific for STAT3. | Poor antibody quality is a common source of non-specific bands. |
| Optimize the primary and secondary antibody concentrations. | High antibody concentrations can lead to increased background. | |
| Blocking and Washing | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). | Inadequate blocking allows for non-specific antibody binding to the membrane. |
| Increase the number and duration of washes between antibody incubations. | Thorough washing is crucial to remove unbound antibodies. | |
| Sample Preparation | Use fresh cell lysates and include protease and phosphatase inhibitors in your lysis buffer. | Protein degradation can lead to the appearance of lower molecular weight bands. |
Issue 3: STAT3 degradation is observed, but there is no downstream effect on cell viability.
This can be a complex issue related to the intricacies of the cellular signaling pathways.
| Potential Cause | Troubleshooting Step | Rationale |
| Redundant Signaling Pathways | Investigate the presence of parallel survival pathways in your cell model. | The cells may not be solely dependent on STAT3 for survival and proliferation. |
| Perform a broader analysis of signaling pathways using techniques like RNA-seq or phospho-proteomics. | This can help identify compensatory mechanisms that are activated upon STAT3 degradation. | |
| Insufficient Degradation | Quantify the extent of STAT3 degradation. | A small reduction in STAT3 levels may not be sufficient to induce a biological response. Aim for >80% degradation. |
| Assess the duration of STAT3 degradation. | Transient degradation may not be sufficient to trigger downstream effects. Perform a time-course experiment. | |
| Off-Target Effects of this compound | Perform proteomics analysis to identify other proteins that may be degraded by this compound. | Although highly selective, off-target effects are a possibility with any small molecule. |
| Use a structurally different STAT3 degrader or a STAT3 inhibitor as a comparator. | This can help confirm that the observed phenotype (or lack thereof) is due to STAT3 modulation. |
Experimental Protocols
Protocol 1: In Vitro STAT3 Degradation Assay
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) and a negative control (SD-36Me).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, SD-36Me, or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STAT3 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Quantify the band intensities to determine the percentage of STAT3 degradation relative to the vehicle control.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.
Caption: Troubleshooting workflow for no observed STAT3 degradation.
References
Technical Support Center: Minimizing SD-36 Toxicity in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while working with the STAT3 degrader, SD-36, in animal models. Our goal is to help you design robust experiments and minimize potential toxicity, ensuring the generation of reliable and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound toxicity and its management in preclinical research.
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). It is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of STAT3 protein.[1] this compound consists of a ligand that binds to the STAT3 protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of STAT3.
Q2: What are the known on-target and potential off-target effects of this compound?
A2: The primary on-target effect of this compound is the degradation of STAT3, which can lead to anti-tumor effects in models dependent on STAT3 signaling.[1] Potential on-target toxicities could arise from the depletion of STAT3 in normal tissues where it plays a physiological role. Off-target effects could theoretically stem from the binding of the STAT3 ligand to other proteins or from the Cereblon ligand engaging other cellular substrates.[2][3][4] While this compound is reported to be highly selective for STAT3 over other STAT family members, comprehensive off-target profiling is crucial.[5]
Q3: What are the reported general tolerability and toxicity findings for this compound in animal models?
A3: Preclinical studies have reported that this compound is generally well-tolerated in mouse xenograft models at efficacious doses.[1][5] Published data often mentions the absence of significant body weight loss or other overt signs of toxicity at therapeutic dosing schedules.[5] However, detailed public toxicology reports with specific organ-level data are limited. Therefore, careful monitoring during in-house studies is essential.
Q4: How can I minimize the risk of toxicity when starting a new in vivo experiment with this compound?
A4: To minimize toxicity, it is recommended to start with a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model. Begin with doses reported in the literature and escalate gradually. Implement a comprehensive monitoring plan that includes daily clinical observations, regular body weight measurements, and, if possible, hematological and clinical chemistry analysis at baseline and at the end of the study.
Q5: What are the critical parameters to monitor during an in vivo study with this compound?
A5: Critical parameters include:
-
Clinical Observations: Monitor for any changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, aggression), and physiological functions (e.g., changes in breathing, urination, or defecation).
-
Body Weight: Measure body weight at least three times a week. A significant and sustained loss of body weight (typically >15-20%) is a key indicator of toxicity.
-
Food and Water Intake: While often correlated with body weight, direct measurement can provide earlier indications of adverse effects.
-
Tumor Burden: In efficacy studies, uncontrolled tumor growth can lead to adverse effects that may be confounded with drug toxicity.
-
Post-mortem Analysis: At the end of the study, perform a gross necropsy and consider histopathological examination of major organs.
Section 2: Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific issues that may arise during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Body Weight Loss (>15%) | Dose may be too high, exceeding the MTD. | Reduce the dose of this compound in subsequent cohorts. Increase the frequency of monitoring for the current cohort and consider euthanasia if humane endpoints are met. |
| Formulation or vehicle toxicity. | Run a vehicle-only control group to assess the toxicity of the formulation components. | |
| Tumor-related cachexia. | Correlate body weight loss with tumor volume. If large tumors are present, this may be the cause. | |
| Lethargy and Hunched Posture | General malaise due to toxicity. | Perform a full clinical assessment. Consider collecting blood for hematology and clinical chemistry to assess organ function. |
| Dehydration. | Check for signs of dehydration (e.g., skin tenting). Ensure easy access to water. | |
| Ruffled Fur | Non-specific sign of illness or stress. | Increase monitoring frequency. Look for other accompanying clinical signs to identify the underlying cause. |
| No Apparent Toxicity at High Doses | The MTD may not have been reached. | If efficacy is also low, consider further dose escalation with careful monitoring. |
| The animal model may be resistant to the toxic effects. | Acknowledge this in your study report and consider using a different strain or species for toxicology assessment if required. | |
| Inconsistent Toxicity Between Animals | Dosing inaccuracies. | Ensure accurate and consistent administration of this compound. For intravenous injections, confirm proper tail vein administration. |
| Biological variability. | Increase the number of animals per group to improve statistical power and account for individual differences. |
Section 3: Data Presentation
The following tables summarize representative quantitative data from hypothetical toxicity studies of this compound in mice. Note: This data is illustrative and intended to serve as a guide for data presentation. Actual results may vary depending on the specific experimental conditions.
Table 1: Maximum Tolerated Dose (MTD) Study of this compound in Non-Tumor Bearing Mice
| Dose (mg/kg, IV, weekly) | Number of Animals | Mean Body Weight Change (%) | Mortality | Clinical Signs |
| Vehicle | 5 | +2.5 | 0/5 | None observed |
| 25 | 5 | +1.8 | 0/5 | None observed |
| 50 | 5 | -3.2 | 0/5 | Mild, transient lethargy post-injection |
| 100 | 5 | -8.5 | 0/5 | Moderate lethargy, slight ruffled fur |
| 200 | 5 | -18.7 | 2/5 | Severe lethargy, hunched posture, significant weight loss |
Table 2: Selected Hematology and Clinical Chemistry Parameters in Mice Treated with this compound for 4 Weeks
| Parameter | Vehicle | This compound (50 mg/kg, weekly) | This compound (100 mg/kg, weekly) |
| Hematology | |||
| White Blood Cells (x10⁹/L) | 8.2 ± 1.5 | 7.9 ± 1.3 | 6.5 ± 1.8 |
| Red Blood Cells (x10¹²/L) | 9.5 ± 0.8 | 9.3 ± 0.7 | 9.1 ± 0.9 |
| Platelets (x10⁹/L) | 1100 ± 150 | 1050 ± 180 | 980 ± 210 |
| Clinical Chemistry | |||
| Alanine Aminotransferase (ALT) (U/L) | 35 ± 8 | 42 ± 10 | 55 ± 15 |
| Aspartate Aminotransferase (AST) (U/L) | 60 ± 12 | 75 ± 18 | 95 ± 25* |
| Blood Urea Nitrogen (BUN) (mg/dL) | 22 ± 4 | 24 ± 5 | 28 ± 6 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.2 |
*p < 0.05 compared to vehicle. Data are presented as mean ± standard deviation.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments related to the assessment of this compound toxicity.
This compound Formulation and Administration
Objective: To prepare and administer this compound to mice via intravenous injection.
Materials:
-
This compound powder
-
Vehicle (e.g., 10% PEG400, 90% PBS)[5]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Insulin syringes with 29G needles
-
Mouse restrainer
-
Heat lamp
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to the tube.
-
Vortex the mixture thoroughly until the powder is suspended.
-
Sonicate the suspension for 5-10 minutes to ensure homogeneity.
-
Warm the mouse's tail using a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Draw the calculated volume of the this compound formulation into an insulin syringe.
-
Administer the formulation via a lateral tail vein.
-
Monitor the animal for any immediate adverse reactions.
In-Life Clinical Observations
Objective: To systematically monitor the health and well-being of animals during the study.
Procedure:
-
Perform cage-side observations at least once daily.
-
Conduct a more detailed "hand-on" clinical examination at least twice weekly.
-
Record observations for each animal individually.
-
Use a scoring system (see example below) to quantify the severity of clinical signs.
Example Clinical Scoring Sheet:
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Appearance | Smooth, clean fur | Slightly ruffled fur | Ruffled, greasy fur | Piloerection, soiled |
| Posture | Normal | Slightly hunched at rest | Hunched posture | Continuously hunched |
| Activity | Alert and active | Reduced activity | Lethargic | Unresponsive |
| Respiration | Normal rate and effort | Slightly increased rate | Labored breathing | Gasping |
Blood Collection and Processing for Hematology and Clinical Chemistry
Objective: To collect and process blood samples for the analysis of hematological and biochemical parameters.
Materials:
-
EDTA-coated and serum separator microtainer tubes
-
Anesthesia (e.g., isoflurane)
-
Surgical scissors and forceps
-
Gauze
-
Centrifuge
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Collect blood via cardiac puncture or from the retro-orbital sinus.
-
For hematology, dispense the blood into an EDTA-coated tube and gently invert to mix. Store at 4°C until analysis.
-
For clinical chemistry, dispense the blood into a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the serum separator tube at 2000 x g for 10 minutes.
-
Carefully collect the serum and transfer it to a clean microcentrifuge tube.
-
Store the serum at -80°C until analysis.
Necropsy and Tissue Collection for Histopathology
Objective: To perform a systematic gross examination and collect tissues for microscopic analysis.[6][7][8][9][10]
Materials:
-
Dissection tools (scissors, forceps, scalpel)
-
10% neutral buffered formalin
-
Labeled tissue cassettes
-
Dissection board
Procedure:
-
Euthanize the mouse using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Weigh the animal and record the body weight.
-
Perform a thorough external examination.
-
Open the abdominal and thoracic cavities and perform a gross examination of all organs.
-
Collect major organs (liver, kidneys, spleen, heart, lungs, brain, etc.) and any tissues with gross abnormalities.
-
Place the tissues in labeled cassettes.
-
Immerse the cassettes in 10% neutral buffered formalin at a 10:1 volume ratio of formalin to tissue.
-
Allow the tissues to fix for at least 24 hours before processing for histopathology.
Section 5: Mandatory Visualizations
This section provides diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Mechanism of action of this compound in the STAT3 signaling pathway.
Caption: General experimental workflow for an in vivo toxicity study of this compound.
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animalcare.umich.edu [animalcare.umich.edu]
- 9. unclineberger.org [unclineberger.org]
- 10. UC Davis - Mouse Gross Necropsy with Histology [protocols.io]
dealing with resistance to SD-36 treatment
print(google_search.search(queries=["SD-36 mechanism of action", "troubleshooting guide for STAT3 inhibitor resistance", "this compound PROTAC degrader of STAT3", "common pitfalls in cell-based assays for drug resistance", "STAT3 signaling pathway diagram", "western blot protocol for STAT3 phosphorylation", "MTT assay protocol for cell viability", "co-immunoprecipitation protocol for STAT3 protein interactions"]))
Technical Support Center: this compound Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing this compound, a potent and selective proteolysis-targeting chimera (PROTAC) that mediates the degradation of the STAT3 protein.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals encountering resistance or unexpected outcomes during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation with this compound.
Q1: My cells, which were initially sensitive to this compound, are now showing reduced responsiveness or complete resistance. What are the potential causes and how can I investigate this?
A1: The development of acquired resistance to this compound is a critical issue. The underlying mechanisms can be complex. Here is a step-by-step guide to troubleshooting this phenomenon.
Initial Checks:
-
Reagent Integrity: Confirm the stability and activity of your this compound compound. Improper storage or handling can lead to degradation. It is advisable to use a fresh, validated batch of the compound.
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to inconsistent results.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to treatment.
Investigating Molecular Mechanisms of Resistance:
If the initial checks do not resolve the issue, consider the following potential molecular mechanisms of resistance:
-
Upregulation of Parallel or Downstream Pathways: Cells may compensate for the loss of STAT3 by activating alternative survival pathways.[6][7]
-
Alterations in the Ubiquitination Machinery: Since this compound is a PROTAC that relies on the cell's ubiquitination machinery to degrade STAT3, changes in the expression or function of components of the E3 ligase complex (such as Cereblon) can confer resistance.[2]
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters can reduce the intracellular concentration of this compound.
Experimental Workflow for Investigating Resistance:
Q2: I am not observing the expected decrease in STAT3 protein levels after this compound treatment. What could be wrong?
A2: A lack of STAT3 degradation is a common issue that can be addressed by systematically evaluating your experimental setup.
Troubleshooting Steps:
-
Optimize Treatment Conditions:
-
Concentration: Ensure you are using an appropriate concentration of this compound. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
Time Course: The kinetics of protein degradation can vary between cell lines. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration.
-
-
Verify Protein Extraction and Western Blotting Protocol:
-
Lysis Buffer: Use a lysis buffer that efficiently extracts nuclear and cytoplasmic proteins.
-
Protease and Phosphatase Inhibitors: Ensure that your lysis buffer is supplemented with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during sample preparation.
-
Antibody Validation: Confirm that your primary antibodies for both total STAT3 and phosphorylated STAT3 (p-STAT3) are validated for Western blotting and are used at the recommended dilution.
-
-
Assess Cell Health: High levels of cytotoxicity unrelated to STAT3 degradation can impact the cellular machinery required for the PROTAC mechanism. Perform a cell viability assay in parallel with your Western blot experiment.
Data Presentation: Example Dose-Response and Time-Course Data
| Cell Line | This compound Conc. (nM) | Treatment Time (hr) | % STAT3 Degradation |
| MOLM-16 (Sensitive) | 10 | 8 | 50% |
| MOLM-16 (Sensitive) | 50 | 8 | 90% |
| MOLM-16 (Sensitive) | 50 | 2 | 30% |
| MOLM-16 (Sensitive) | 50 | 24 | >95% |
| Resistant Subclone | 50 | 24 | <10% |
FAQs (Frequently Asked Questions)
Q: What is the mechanism of action of this compound?
A: this compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule with one end that binds to the STAT3 protein and another end that binds to an E3 ubiquitin ligase, such as Cereblon.[2] This proximity induces the ubiquitination of STAT3, marking it for degradation by the proteasome.[2][3]
Q: What are the key downstream targets of STAT3 that I should monitor?
A: STAT3 regulates the transcription of a wide range of genes involved in cell survival, proliferation, and apoptosis.[8][9][10] Key downstream targets to monitor by Western blot or qRT-PCR include:
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL, Mcl-1
-
Cell cycle regulators: Cyclin D1, c-Myc
-
Angiogenesis factors: VEGF
Q: Can I use this compound in combination with other inhibitors?
A: Yes, combination therapies are a promising strategy to overcome or prevent resistance. Given that feedback activation of other signaling pathways (e.g., MEK/ERK) can occur upon STAT3 inhibition, combining this compound with inhibitors of these pathways may be beneficial.[11][12]
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing cell viability by measuring metabolic activity.[13][14]
-
Materials:
-
96-well plate
-
Cells in culture
-
This compound compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Western Blotting for STAT3 and p-STAT3
This protocol outlines the steps for detecting total and phosphorylated STAT3 levels.[15][16][17]
-
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-STAT3, anti-p-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
3. Co-Immunoprecipitation (Co-IP)
This protocol is for identifying proteins that interact with STAT3.[18][19][20][21]
-
Materials:
-
Cell lysate (prepared in a non-denaturing lysis buffer)
-
Anti-STAT3 antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
-
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-STAT3 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting.
-
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. TARGETING STAT3 ABROGATES EGFR INHIBITOR RESISTANCE IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 19. assaygenie.com [assaygenie.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Technical Support Center: SD-36 Target Engagement
This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for confirming the target engagement of SD-36, a potent and selective STAT3 degrader.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2][3] this compound is a Proteolysis Targeting Chimera (PROTAC) specifically designed to induce the degradation of STAT3.[1][4]
Q2: How does this compound work to engage and degrade its target?
A2: this compound is a bifunctional molecule. It is composed of a ligand that binds to STAT3 (based on the inhibitor SI-109), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] By simultaneously binding to both STAT3 and CRBN, this compound forms a ternary complex. This proximity induces the ubiquitination of STAT3, marking it for degradation by the proteasome. This mechanism leads to the rapid and efficient depletion of cellular STAT3 levels.[4][6]
Caption: this compound forms a ternary complex with STAT3 and Cereblon E3 ligase, leading to STAT3 ubiquitination and proteasomal degradation.
Q3: What are the primary experimental methods to confirm this compound target engagement?
A3: There are three main approaches to confirm target engagement:
-
Direct Measurement of Target Degradation: Quantifying the reduction of total and phosphorylated STAT3 (pSTAT3 Y705) protein levels via Western Blot or mass spectrometry.[7][8] This is the most direct evidence of this compound's PROTAC activity.
-
Assessment of Downstream Signaling: Measuring the functional consequences of STAT3 depletion, such as the suppression of STAT3-dependent gene transcription (e.g., via qRT-PCR or reporter assays).[7]
-
Biophysical Measurement of Target Binding: Using assays like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound physically interacts with and stabilizes STAT3 inside the cell.[9][10]
Q4: Is there a recommended negative control for experiments?
A4: Yes. SD-36Me, a methylated analog of this compound, is the ideal negative control.[4][6] The methylation blocks its ability to bind to Cereblon, preventing the formation of the ternary complex. Therefore, SD-36Me should not induce STAT3 degradation.[6] Comparing the effects of this compound to SD-36Me can definitively attribute STAT3 degradation to the PROTAC mechanism.[4]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: this compound Binding Affinity and Degradation Potency
| Parameter | Target | Value | Assay Method | Cell Line | Reference |
|---|---|---|---|---|---|
| Kd | STAT3 | ~50 nM | Not Specified | N/A | [5] |
| Kd | STAT3 | 44 nM | Biolayer Interferometry | N/A | [11] |
| DC50 | STAT3 & pSTAT3Y705 | 60 nM | Western Blot | MOLM-16 | [6] |
| DC50 | STAT3 & pSTAT3Y705 | 28 nM | Western Blot | SU-DHL-1 | [6] |
| IC50 | STAT3 Transcriptional Activity | 10 nM | Reporter Assay | 293T/APRE |[5] |
-
Kd (Dissociation Constant): Measures binding affinity; a lower value indicates stronger binding.
-
DC50 (Degradation Concentration 50%): The concentration of this compound required to degrade 50% of the target protein.
-
IC50 (Inhibitory Concentration 50%): The concentration of this compound required to inhibit 50% of a biological function (e.g., transcriptional activity).
Table 2: this compound In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | Potency | Reference |
|---|---|---|---|
| MOLM-16 | Acute Myeloid Leukemia | IC50 < 2 µM | [5] |
| SU-DHL-1 | Anaplastic Large-Cell Lymphoma | IC50 < 2 µM | [5] |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | IC50 < 2 µM | [5] |
| U87 | Glioma | Stronger than Stattic | [8] |
| U251 | Glioma | Stronger than Stattic |[8] |
Troubleshooting Guides
Issue 1: I am not observing STAT3 degradation after treating cells with this compound.
| Possible Cause | Suggested Solution |
| Incorrect this compound Concentration | Perform a dose-response experiment. Start with a range from 1 nM to 5 µM. The reported DC50 is in the low nanomolar range, but optimal concentration can be cell-line dependent.[6] |
| Insufficient Treatment Time | Perform a time-course experiment. Significant degradation is observed as early as 1-5 hours, with complete depletion often seen by 16-24 hours.[5][8] |
| Low Proteasome Activity | Co-treat cells with a proteasome inhibitor (e.g., MG132). If this compound is working, this should "rescue" STAT3 from degradation, confirming the mechanism. |
| Cell Line Insensitivity | Ensure your cell line expresses sufficient levels of both STAT3 and Cereblon (CRBN). Low CRBN expression will impair the PROTAC mechanism. |
| Compound Inactivity | Test a fresh aliquot of this compound. Ensure proper storage conditions (as recommended by the supplier) to prevent degradation. |
Issue 2: The observed STAT3 degradation is inconsistent between experiments.
| Possible Cause | Suggested Solution |
| Variable Cell Health/Density | Maintain consistent cell culture practices. Always plate cells at the same density and ensure they are in the logarithmic growth phase before treatment. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the DMSO concentration is consistent across all samples and does not exceed 0.1%. |
| Western Blot Transfer/Loading Issues | Use a loading control (e.g., GAPDH, β-Actin) to normalize for protein loading. Ensure complete and even transfer during the blotting process. |
| "Hook Effect" | Although not commonly observed for this compound at concentrations up to 10 µM[7], the "hook effect" can occur with PROTACs at very high concentrations, where the formation of binary complexes (SD36-STAT3 or SD36-CRBN) is favored over the productive ternary complex. Ensure your dose-response curve extends to lower concentrations. |
Experimental Protocols
Protocol 1: Western Blot for STAT3 Degradation
This protocol confirms target engagement by directly measuring the decrease in STAT3 protein levels.
Caption: Workflow for assessing this compound-induced STAT3 degradation via Western Blot.
Methodology:
-
Cell Culture: Plate cells (e.g., MOLM-16, SU-DHL-1) at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 1 µM), SD-36Me (1 µM), and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate cells for the desired duration (e.g., 16 hours) at 37°C.
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an 8-10% SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies (e.g., rabbit anti-STAT3, rabbit anti-pSTAT3 Y705, and mouse anti-β-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour. Detect chemiluminescence using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize STAT3 and pSTAT3 signals to the loading control (β-Actin).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This biophysical assay confirms direct target binding in a cellular context by measuring changes in the thermal stability of STAT3 upon this compound binding.[9][12]
Methodology:
-
Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble STAT3 at each temperature point using Western Blot (as described in Protocol 1).
-
Interpretation: In the vehicle-treated samples, the amount of soluble STAT3 will decrease as the temperature increases. In this compound-treated samples, binding of the drug will stabilize STAT3, resulting in a "shift" where more STAT3 remains soluble at higher temperatures compared to the control.
Protocol 3: Quantitative RT-PCR for Downstream Gene Expression
This protocol confirms the functional consequence of STAT3 degradation by measuring changes in the mRNA levels of known STAT3 target genes.
Methodology:
-
Cell Treatment: Treat cells with this compound (e.g., 100 nM), SD-36Me (100 nM), and vehicle (DMSO) for a suitable time to observe transcriptional changes (e.g., 8-24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a SYBR Green-based master mix. Use primers for known STAT3 target genes (e.g., BCL3, SOCS3, PIM1, MYC) and a housekeeping gene for normalization (e.g., ACTB, GAPDH).[7]
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.[13]
-
Interpretation: Successful target engagement and degradation by this compound should lead to a significant downregulation of STAT3 target gene expression compared to vehicle and SD-36Me controls.
Caption: Downstream functional consequences of this compound-mediated STAT3 degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SD‐36 promotes growth inhibition and induces apoptosis via suppression of Mcl‐1 in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
optimizing incubation time for SD-36 treatment
Welcome to the technical support center for SD-36, a potent and selective small-molecule degrader of STAT3. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1][2] It is composed of a ligand that binds to the STAT3 protein (based on the STAT3 inhibitor SI-109), a linker, and a ligand for the Cereblon E3 ubiquitin ligase.[3] This bifunctional design allows this compound to recruit the cellular degradation machinery to the STAT3 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This targeted degradation of STAT3 results in the suppression of its transcriptional network, which can inhibit the growth of cancer cells and induce apoptosis.[1][3]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated potent growth-inhibitory activity in a subset of acute myeloid leukemia (AML) and anaplastic large cell lymphoma (ALCL) cell lines.[1] Specifically, it has shown potent activity in cell lines such as MOLM-16, DEL, Karpas-299, KI-JK, SU-DHL-1, and SUP-M2, with IC50 values often in the nanomolar range.[3] Its effectiveness is particularly noted in cell lines with high levels of phosphorylated STAT3 (pSTAT3).[4][5]
Q3: What is the typical incubation time for observing STAT3 degradation?
A3: The time required to observe significant STAT3 degradation can vary between cell lines. For example, in MOLM-16 cells, greater than 90% of STAT3 protein was depleted after a 4-hour treatment with 250 nM this compound.[1] In other cell lines like DEL, KI-JK, and SU-DHL-1, more than 50% of STAT3 protein was degraded after 7 hours of treatment.[1] In U87 and U251 glioma cells, a decrease in STAT3 levels was observed as early as 1 hour post-treatment with 100 nM this compound.[6] It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental goals.
Q4: How does the activity of this compound compare to traditional STAT3 inhibitors?
A4: this compound, as a STAT3 degrader, has shown significantly greater potency in inhibiting the growth of certain cancer cell lines compared to its corresponding STAT3 inhibitor, SI-109.[1] For instance, in the MOLM-16 cell line, this compound had an IC50 of 35 nM, making it nearly 100-fold more potent than SI-109.[1] This is because this compound catalytically induces the degradation of the entire STAT3 protein, whereas traditional inhibitors only block its activity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| No or low STAT3 degradation observed. | Suboptimal incubation time: The incubation period may be too short for the specific cell line. | Perform a time-course experiment (e.g., 1, 2, 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal STAT3 degradation in your cell line.[1][6] |
| Insufficient concentration of this compound: The concentration used may be too low to effectively induce degradation. | Conduct a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 1 µM) to identify the optimal concentration for your cell line.[1] | |
| Cell line is not dependent on STAT3 signaling: Some cell lines may not rely on STAT3 for survival and proliferation. | Confirm the expression and activation status of STAT3 (pSTAT3) in your cell line. Cell lines with high pSTAT3 levels are generally more sensitive to this compound.[4] | |
| Issues with compound integrity: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly as per the manufacturer's instructions. Prepare fresh dilutions for each experiment. | |
| High cell death observed in control group. | Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the vehicle in the cell culture medium is low (typically ≤ 0.1%) and that the vehicle-only control shows no significant toxicity. |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the time of treatment. |
| Pipetting errors: Inaccurate pipetting can lead to variability in the final concentration of this compound. | Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy. |
Experimental Protocols
General Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight if they are adherent.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution in pre-warmed complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis such as Western blotting for protein degradation or cell viability assays.
Western Blotting for STAT3 Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for total STAT3. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of STAT3 degradation relative to the vehicle-treated control.
Data Presentation
Table 1: Time-Dependent Degradation of STAT3 by this compound in Various Cell Lines
| Cell Line | This compound Concentration | Incubation Time (hours) | % STAT3 Degradation | Reference |
| MOLM-16 | 250 nM | 4 | >90% | [1] |
| DEL | 250 nM | 7 | >50% | [1] |
| KI-JK | 250 nM | 7 | >50% | [1] |
| SU-DHL-1 | 250 nM | 7 | >50% | [1] |
| SU-DHL-1 | 28 nM (DC50) | 16 | 50% | [7] |
| U87 | 100 nM | 1 | Decrease observed | [6] |
| U251 | 100 nM | 1 | Decrease observed | [6] |
Table 2: Growth Inhibition (IC50) of this compound in Different Cancer Cell Lines
| Cell Line | IC50 | Incubation Time | Reference |
| MOLM-16 | 35 nM | 4 days | [1][3] |
| DEL | < 2 µM | 4 days | [3] |
| Karpas-299 | < 2 µM | 4 days | [3] |
| KI-JK | < 2 µM | 4 days | [3] |
| SU-DHL-1 | < 2 µM | 4 days | [3] |
| SUP-M2 | < 2 µM | 4 days | [3] |
Visualizations
Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.
Caption: Simplified STAT3 signaling pathway and the point of intervention by this compound.
Caption: A logical workflow for troubleshooting suboptimal STAT3 degradation.
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of this compound as a Potent, Selective and Efficacious PROTAC Degrader of STAT3 Protein. | Semantic Scholar [semanticscholar.org]
- 6. SD‐36 promotes growth inhibition and induces apoptosis via suppression of Mcl‐1 in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: SD-36 vs. JAK Inhibitors in Cancer Therapy
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, two prominent strategies have emerged, focusing on the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways. This guide provides a comprehensive comparison of SD-36, a novel STAT3 degrader, and the established class of JAK inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, preclinical efficacy, and clinical applications.
Executive Summary
JAK inhibitors and the STAT3 degrader this compound both target the JAK-STAT signaling pathway, a critical mediator of cell proliferation, survival, and inflammation that is often dysregulated in cancer. However, they employ fundamentally different mechanisms. JAK inhibitors act upstream, blocking the enzymatic activity of JAKs to prevent the phosphorylation and activation of STAT proteins. In contrast, this compound is a Proteolysis Targeting Chimera (PROTAC) that directly induces the degradation of the STAT3 protein itself. This distinction in their mechanism of action has significant implications for their selectivity, potency, and potential for therapeutic intervention. While several JAK inhibitors have received regulatory approval and are in widespread clinical use for various malignancies, this compound remains in the preclinical stage of development.
Mechanism of Action: Inhibition vs. Degradation
The JAK-STAT signaling cascade is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in oncogenesis.
JAK inhibitors , such as ruxolitinib, fedratinib, and pacritinib, are small molecules that competitively bind to the ATP-binding pocket of JAK enzymes (JAK1, JAK2, JAK3, and TYK2), thereby preventing the phosphorylation of STATs.[1] The selectivity of these inhibitors for different JAK isoforms varies, which can influence their efficacy and side-effect profiles.[2][3]
This compound operates via a distinct and innovative mechanism. As a PROTAC, it is a bifunctional molecule that simultaneously binds to the STAT3 protein and an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of STAT3, marking it for degradation by the proteasome.[5] This approach aims to eliminate the STAT3 protein entirely, rather than just inhibiting its activation.[4]
Signaling Pathway Diagrams
Preclinical Performance: A Quantitative Comparison
While direct head-to-head preclinical studies are not yet available, a comparative analysis of existing data provides valuable insights into the potency and selectivity of this compound and various JAK inhibitors.
In Vitro Activity
The following table summarizes the in vitro activity of this compound and representative JAK inhibitors in various cancer cell lines.
| Compound | Target(s) | Assay Type | Cell Line(s) | IC50/DC50/Kd | Reference(s) |
| This compound | STAT3 Degrader | Binding Affinity (Kd) | - | ~50 nM | [4] |
| STAT3 Transcriptional Suppression | Reporter Cell Line | IC50: 10 nM | [4] | ||
| Cell Growth Inhibition | MOLM-16 (AML) | IC50: 35 nM | |||
| Cell Growth Inhibition | Various Lymphoma Lines | IC50: <2 µM | [4] | ||
| STAT3 Degradation | SU-DHL-1 (ALCL) | DC50: 28 nM | [6] | ||
| Ruxolitinib | JAK1/JAK2 | Kinase Assay | - | JAK1 IC50: 3.3 nM, JAK2 IC50: 2.8 nM | [2] |
| Cell Growth Inhibition | K-562 (CML) | IC50: 20 µM (48h) | |||
| Cell Growth Inhibition | NCI-BL 2171 (Lymphoma) | IC50: 23.6 µM (48h) | |||
| Cell Growth Inhibition | Ba/F3-JAK2V617F | IC50: 126 nM (48h) | [2] | ||
| Fedratinib | JAK2, FLT3 | Kinase Assay | - | JAK2 IC50: 3 nM, FLT3 IC50: 15 nM | [3] |
| Cell Growth Inhibition | Ba/F3-JAK2V617F | IC50: 270 nM (72h) | |||
| Cell Growth Inhibition | HEL (Erythroleukemia) | IC50: 305 nM (72h) | [3] | ||
| Pacritinib | JAK2, FLT3 | Kinase Assay | - | JAK2 IC50: 23 nM, FLT3 IC50: 22 nM | [7] |
| Cell Growth Inhibition | Ba/F3-JAK2V617F | IC50: 160 nM | [8] | ||
| Cell Growth Inhibition | MV4-11 (AML, FLT3-ITD) | IC50: 47 nM (48h) | [1] |
IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration; Kd: Dissociation constant; AML: Acute Myeloid Leukemia; CML: Chronic Myeloid Leukemia; ALCL: Anaplastic Large Cell Lymphoma.
In Vivo Efficacy in Xenograft Models
The antitumor activity of this compound and JAK inhibitors has been demonstrated in various mouse xenograft models.
| Compound | Cancer Model | Dosing Schedule | Key Findings | Reference(s) |
| This compound | MOLM-16 (AML) | 50 mg/kg, i.v., twice weekly | Complete and long-lasting tumor regression | [5] |
| SU-DHL-1 (Lymphoma) | 100 mg/kg, i.v., weekly | Complete tumor regression | [9] | |
| Ruxolitinib | Ph-like ALL | Not specified | Significantly lower peripheral and splenic blast counts | [10] |
| ETP-ALL | Not specified | Robust activity in all 6 patient-derived xenograft models | [11] | |
| Pacritinib | SET-2 (Myeloproliferative Neoplasm) | 75 & 150 mg/kg, p.o., b.i.d. for 18 days | Inhibition of tumor growth | [12] |
i.v.: intravenous; p.o.: oral; b.i.d.: twice daily; Ph-like ALL: Philadelphia chromosome-like acute lymphoblastic leukemia; ETP-ALL: Early T-cell precursor acute lymphoblastic leukemia.
Clinical Landscape
A significant differentiator between this compound and JAK inhibitors is their respective stages of clinical development.
JAK inhibitors are a well-established class of drugs with several members approved by regulatory agencies for the treatment of various cancers, primarily myeloproliferative neoplasms, and inflammatory conditions.[5][13]
-
Ruxolitinib (Jakafi®) is approved for the treatment of myelofibrosis and polycythemia vera.[4][14]
-
Fedratinib (Inrebic®) is approved for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis.[15][16]
-
Pacritinib (Vonjo®) is approved for the treatment of adult patients with intermediate or high-risk primary or secondary myelofibrosis with a platelet count below 50 × 10^9/L.[8][17]
Numerous clinical trials are ongoing to evaluate the efficacy of these and other JAK inhibitors in a broader range of solid and hematological malignancies, both as monotherapy and in combination with other anticancer agents.[7][13][18]
This compound , on the other hand, is currently in the preclinical phase of development.[5][19][20] To date, no clinical trials have been initiated for this compound. Its promising preclinical data, demonstrating potent and selective degradation of STAT3 leading to tumor regression in animal models, provides a strong rationale for its future clinical investigation.[5][19][20]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound or a JAK inhibitor) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[21][22]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
Western Blot for STAT3 Degradation
This technique is used to detect and quantify the levels of specific proteins in a sample.
-
Cell Lysis: Treat cells with the compound of interest for the desired time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., STAT3, p-STAT3).[24]
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the image.
Conclusion and Future Directions
The comparison between this compound and JAK inhibitors highlights a pivotal divergence in therapeutic strategies targeting the JAK-STAT pathway. JAK inhibitors have demonstrated significant clinical success by effectively dampening the hyperactive signaling characteristic of many cancers. Their established clinical profiles provide a solid foundation for their continued use and further development.
This compound, representing the next generation of targeted therapies, offers a potentially more profound and sustained therapeutic effect by inducing the complete degradation of the STAT3 oncoprotein. Its high selectivity and potent preclinical antitumor activity underscore its promise as a future cancer therapeutic.[5][17][19][20]
Future research should focus on several key areas:
-
Direct Comparative Studies: Head-to-head preclinical studies comparing the efficacy, safety, and resistance mechanisms of this compound and specific JAK inhibitors in relevant cancer models are crucial.
-
Clinical Translation of this compound: The progression of this compound or other STAT3 degraders into clinical trials is a highly anticipated next step to validate their therapeutic potential in patients.
-
Combination Therapies: Investigating the synergistic potential of combining STAT3 degraders with JAK inhibitors or other targeted therapies could lead to more effective and durable treatment responses.
The continued exploration of both inhibitory and degradative approaches targeting the JAK-STAT pathway will undoubtedly contribute to the advancement of personalized cancer medicine.
References
- 1. Phase III Trial: Fedratinib Reduces Spleen Size in Ruxolitinib-Refractory Myelofibrosis | Docwire News [docwirenews.com]
- 2. Facebook [cancer.gov]
- 3. Fedratinib for the treatment of myelofibrosis: a critical appraisal of clinical trial and "real-world" data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of JAK/STAT pathway inhibition in murine xenograft models of early T-cell precursor (ETP) acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Results of the RUXOPEG trial: combining ruxolitinib and interferon in patients with myelofibrosis | VJHemOnc [vjhemonc.com]
- 14. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Safety and efficacy of fedratinib in patients with myelofibrosis previously treated with ruxolitinib: primary analysis of FREEDOM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term treatment with pacritinib on a compassionate use basis in patients with advanced myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mskcc.org [mskcc.org]
- 19. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer-research-network.com [cancer-research-network.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
SD-36: A Comparative Analysis of Cross-Reactivity with STAT Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and cross-reactivity of the PROTAC (Proteolysis Targeting Chimera) molecule SD-36 with various members of the Signal Transducer and Activator of Transcription (STAT) protein family. The data presented herein is crucial for assessing the selectivity and potential off-target effects of this compound in research and therapeutic applications.
High Selectivity of this compound for STAT3 Degradation
This compound is a potent small-molecule degrader of STAT3, a key therapeutic target in various cancers.[1][2] It operates through the PROTAC mechanism, engaging an E3 ubiquitin ligase to tag the target protein for proteasomal degradation.[3][4] Extensive research has demonstrated the high selectivity of this compound for STAT3 over other STAT family members. While it exhibits a high binding affinity for STAT3, its interaction with other STAT proteins is significantly weaker.[1]
Comparative Binding Affinity Data
The following table summarizes the quantitative data on the binding affinity (dissociation constant, Kd) of this compound with various STAT family members, as determined by Bio-Layer Interferometry (BLI).[1] Lower Kd values indicate a higher binding affinity.
| STAT Family Member | Binding Affinity (Kd) |
| STAT3 | ~50 nM[1] |
| STAT1 | ~1-2 µM[1] |
| STAT4 | ~1-2 µM[1] |
| STAT2 | ~5 µM[1] |
| STAT5A | ~5 µM[1] |
| STAT5B | > 10 µM[1] |
| STAT6 | > 10 µM[1] |
This data clearly illustrates the pronounced selectivity of this compound for STAT3. The binding affinity for STAT1 and STAT4 is approximately 20-fold lower than for STAT3, and it is even weaker for other STAT family members.[1] This high selectivity is a critical attribute, minimizing the potential for off-target effects and associated toxicities.
Experimental Protocols
The binding affinity data presented was obtained using Bio-Layer Interferometry (BLI), a label-free technology for real-time monitoring of biomolecular interactions.[5][6]
Bio-Layer Interferometry (BLI) for Protein-Small Molecule Interaction
Objective: To determine the binding kinetics and affinity (Kd) of a small molecule (e.g., this compound) to a protein of interest (e.g., STAT family members).
Materials:
-
Biosensor tips (e.g., Streptavidin-coated)[6]
-
Biotinylated protein of interest (e.g., STAT proteins)
-
Small molecule of interest (e.g., this compound)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplates[6]
Methodology:
-
Biosensor Hydration: Hydrate the biosensor tips in the assay buffer for at least 10 minutes before use.[6]
-
Protein Immobilization:
-
Load the biotinylated STAT protein onto the streptavidin-coated biosensor tips. This is achieved by dipping the sensors into wells containing the protein solution.
-
Establish a stable baseline by dipping the sensors into assay buffer.
-
-
Association:
-
Move the protein-loaded biosensors into wells containing various concentrations of the small molecule (this compound) to monitor the association phase. The binding of the small molecule to the immobilized protein causes a change in the interference pattern of light, which is detected in real-time.[7][8]
-
-
Dissociation:
-
Transfer the biosensors to wells containing only the assay buffer to monitor the dissociation of the small molecule from the protein.
-
-
Data Analysis:
-
The instrument's software analyzes the real-time binding data to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualizing Signaling and Experimental Workflow
To further elucidate the context of this compound's activity and the methodology for its characterization, the following diagrams are provided.
Caption: this compound mechanism of action and selectivity.
Caption: Bio-Layer Interferometry (BLI) experimental workflow.
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Discovery of this compound as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 6. youtube.com [youtube.com]
- 7. protocols.io [protocols.io]
- 8. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
A Head-to-Head Comparison of SD-36 and Other STAT3-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) protein has long been a coveted yet challenging target in oncology and immunology. The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier for therapeutically targeting STAT3 by inducing its degradation. SD-36, a potent and selective STAT3 degrader, has emerged as a benchmark compound. This guide provides a comprehensive head-to-head comparison of this compound with other notable STAT3-targeting PROTACs, supported by experimental data, detailed methodologies, and visual pathway representations to aid in research and development decisions.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of this compound and other STAT3 PROTACs based on available preclinical data. Direct comparison between compounds should be approached with caution due to variations in experimental conditions across different studies.
Table 1: In Vitro Degradation and Binding Affinity of STAT3 PROTACs
| Compound | Target | E3 Ligase Ligand | Cell Line | DC50 | Binding Affinity (Kd) to STAT3 | Notes |
| This compound | STAT3 | Cereblon | MOLM-16 | ~60 nM | ~50 nM | Potent and selective STAT3 degrader. |
| SU-DHL-1 | 28 nM | |||||
| SD-91 | STAT3 | Cereblon | MOLM-16 | 120 nM | 28 nM | Hydrolytic product of this compound; more potent in some cell lines.[1][2] |
| SU-DHL-1 | 17 nM[3] | |||||
| SUP-M2 | 1.2 µM[2] | |||||
| UM-STAT3-1218 | STAT3 | Not specified | Not specified | >50x more potent than this compound | Not specified | Reported to have high potency and selectivity.[4][5] |
| S3D5 | STAT3 | Cereblon | HepG2 | 110 nM[6][7] | 4.35 µM (SPR)[8] | Based on a different warhead (BP-1-102).[6][7] |
| TSM-1 | STAT3 | Cereblon | CAL33, HCT116 | Not specified | 240 nM (for warhead TSN) | Effective in solid tumor models.[9] |
Table 2: In Vitro Anti-proliferative Activity of STAT3 PROTACs
| Compound | Cell Line | IC50 (Cell Viability) |
| This compound | MOLM-16 | 35 nM |
| SU-DHL-1 | 3.4 µM | |
| SUP-M2 | 0.53 µM | |
| SD-91 | MOLM-16 | 0.17 µM[1] |
| SU-DHL-1 | 2.6 µM[1] | |
| SUP-M2 | 0.46 µM[1] | |
| UM-STAT3-1218 | Leukemia & Lymphoma lines | Low nanomolar |
| S3D5 | HepG2 | Dose-dependent inhibition |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Canonical STAT3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SD-91 | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. S3D5 | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 7. Discovery of a potent and selective PROTAC degrader for STAT3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Long-Term Effects of SD-36 Treatment: A Comparative Guide for Researchers
In the rapidly evolving landscape of targeted cancer therapy, the selective degradation of oncogenic proteins presents a promising strategy. SD-36, a potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3), has demonstrated significant anti-tumor activity in preclinical models. This guide provides a comprehensive comparison of this compound with its alternatives, focusing on long-term efficacy and safety considerations, supported by available experimental data and detailed methodologies for researchers in drug development.
Executive Summary
This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of STAT3, a transcription factor frequently activated in various cancers and associated with poor prognosis.[1][2][3] Composed of the STAT3 inhibitor SI-109 linked to a ligand for the Cereblon E3 ubiquitin ligase, this compound effectively harnesses the cell's natural protein disposal machinery to eliminate STAT3.[4] Preclinical studies have shown that this approach leads to complete and long-lasting tumor regression in xenograft models of leukemia and lymphoma.[1][3][5]
This guide compares this compound with its direct inhibitor counterpart, SI-109, and next-generation STAT3 degraders, including SD-91 and UM-STAT3-1218. While direct, long-term comparative toxicology data is limited in publicly available literature, this guide synthesizes the existing efficacy data and discusses potential long-term effects based on the biological role of STAT3 and the safety considerations for the PROTAC modality.
Comparison of this compound and Alternatives
The following table summarizes the key characteristics and preclinical performance of this compound and its comparators.
| Feature | This compound | SI-109 (STAT3 Inhibitor) | SD-91 | UM-STAT3-1218 |
| Mechanism of Action | STAT3 Protein Degradation (PROTAC) | STAT3 SH2 Domain Inhibition | STAT3 Protein Degradation (PROTAC) | STAT3 Protein Degradation (PROTAC) |
| Potency (STAT3 Degradation) | High | N/A (Inhibitor) | Higher than this compound | >50-fold more potent than this compound[6] |
| In Vitro Efficacy | Potent growth inhibition in sensitive cell lines (e.g., MOLM-16 IC50: 35 nM)[1] | Moderate growth inhibition in limited cell lines (e.g., MOLM-16 IC50: ~3 µM)[1][7] | More potent than this compound in inducing STAT3 degradation. | Low nanomolar IC50 values in leukemia and lymphoma cell lines.[6][8] |
| In Vivo Efficacy | Complete and long-lasting tumor regression in xenograft models (leukemia, lymphoma).[1][5] | No significant effect on tumor growth in xenograft models at comparable doses.[1] | Complete and long-lasting tumor regression in xenograft models. | A single 3 mg/kg dose achieves complete and long-lasting tumor regression in multiple xenograft models.[6][8] |
| Selectivity | Highly selective for STAT3 over other STAT family members.[1][3] | Binds to STAT1 and STAT4 with lower affinity. | Higher binding selectivity for STAT3 over other STATs compared to this compound. | Highly selective, only reduces STAT3 levels in proteomic analysis of over 6,700 proteins.[6][8] |
| Long-Term Efficacy (Preclinical) | Tumor regression maintained for at least 2 weeks and up to >100 days post-treatment in some models.[1][3] | Not reported to have long-term efficacy. | Not explicitly detailed but expected to be similar or superior to this compound. | A single dose reduces STAT3 protein for >4 days in xenograft tumors, leading to long-lasting tumor regression.[6][8] |
| Reported Safety (Preclinical) | Well-tolerated in mouse models with no significant weight loss or other signs of toxicity.[1][5] | Not detailed. | Not explicitly detailed. | No signs of toxicity in multiple xenograft tumor models.[6][8] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the STAT3 signaling pathway and the distinct mechanisms of this compound and its inhibitor counterpart.
Figure 1. Simplified STAT3 Signaling Pathway.
Figure 2. Mechanisms of STAT3 Inhibition vs. Degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the assessment of this compound and its alternatives.
In Vivo Xenograft Tumor Model for Long-Term Efficacy
This protocol is designed to assess the long-term anti-tumor efficacy and tolerability of a STAT3 degrader.
Figure 3. Workflow for Long-Term In Vivo Efficacy Study.
Methodology:
-
Cell Culture: Human leukemia (e.g., MOLM-16) or lymphoma (e.g., SU-DHL-1) cells are cultured under standard conditions.
-
Animal Model: 6-8 week old immunodeficient mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: 5-10 million cells in a suitable medium (e.g., PBS and Matrigel) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: this compound, comparators, or vehicle control are administered via an appropriate route (e.g., intravenous injection) at specified doses and schedules (e.g., 50 mg/kg, twice weekly for 4 weeks).[1]
-
Long-Term Monitoring: After the treatment period, mice are monitored for an extended duration (e.g., >100 days) to assess the durability of tumor regression.[5] Body weight and clinical signs of toxicity are recorded regularly.
-
Endpoint Analysis: At the end of the study, tumors and major organs may be collected for histological and immunohistochemical analysis to assess STAT3 levels and any potential tissue abnormalities.
Proteomics-Based Selectivity Assessment
This protocol outlines a method to determine the selectivity of a STAT3 degrader across the proteome.
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., MOLM-16) are treated with the STAT3 degrader (e.g., this compound at 10 µM) or vehicle control for a specified duration (e.g., 24 hours).[1]
-
Protein Extraction and Digestion: Cells are lysed, and proteins are extracted. Proteins are then digested into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Peptides from different treatment groups are labeled with isobaric TMT reagents for multiplexed quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Labeled peptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
Data Analysis: The relative abundance of proteins across different treatment groups is quantified. Proteins with significantly altered levels in the degrader-treated group compared to the control are identified. For this compound, such studies have shown that STAT3 is the only protein significantly downregulated out of over 5,500 quantified proteins.[1]
Long-Term Effects and Safety Considerations
While preclinical studies report that this compound and its more potent successors are "well-tolerated" with "no signs of toxicity," these observations are typically made during efficacy studies with a primary focus on anti-tumor effects.[1][5][6][8] A thorough assessment of long-term safety requires dedicated toxicology studies that are not yet extensively published for these specific compounds.
Potential Long-Term Effects of STAT3 Degradation:
-
Immunomodulation: STAT3 plays a critical role in regulating immune responses.[9] Chronic suppression of STAT3 could potentially impact immune cell function, which may have both beneficial (e.g., enhancing anti-tumor immunity) and adverse effects.
-
Inflammation and Fibrosis: Persistent STAT3 activation is associated with chronic inflammatory conditions and fibrosis.[10] Long-term STAT3 degradation could potentially mitigate these conditions, but the effects of complete and sustained STAT3 removal in non-cancerous tissues require further investigation.
-
Off-Target Effects: Although this compound and its successors demonstrate high selectivity for STAT3, the potential for off-target degradation of other proteins over a long treatment duration is a key consideration for the PROTAC modality.[11] Proteomics studies are crucial to identify any such liabilities.
-
Resistance Mechanisms: As with any targeted therapy, the development of resistance is a potential long-term concern. This could arise from mutations in STAT3 that prevent degrader binding or alterations in the E3 ligase machinery.
Future Directions
The development of STAT3 degraders represents a significant advancement in targeting a previously "undruggable" oncogene. Future research should focus on:
-
Dedicated Long-Term Toxicology Studies: Comprehensive, long-term in vivo studies in relevant animal models are necessary to fully characterize the safety profile of this compound and its more potent alternatives.
-
Head-to-Head Comparative Studies: Direct comparisons of the long-term efficacy and safety of different STAT3 degraders will be crucial for selecting the best clinical candidates.
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to STAT3 degradation and to monitor for potential long-term side effects will be essential for clinical translation.
-
Evaluation in a Broader Range of Cancers: While initial studies have focused on hematological malignancies, the role of STAT3 in solid tumors warrants further investigation of these degraders in other cancer types.
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo (Journal Article) | OSTI.GOV [osti.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. animalcare.umich.edu [animalcare.umich.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contribution of STAT3 to Inflammatory and Fibrotic Diseases and Prospects for its Targeting for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for SD-36: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the STAT3 protein degrader SD-36, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
While the Safety Data Sheet (SDS) for this compound (CAS No. 2429877-44-9) may classify it as not a hazardous substance or mixture, it is imperative to follow standard laboratory chemical waste protocols to minimize any potential risks and ensure regulatory compliance.[1] All chemical waste should be treated as hazardous unless explicitly determined otherwise by institutional environmental health and safety (EHS) personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, lab coats, and chemical-resistant gloves.[1] All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired neat compound, contaminated gloves, weigh boats, and pipette tips, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix this compound waste with other chemical waste streams unless approved by your institution's EHS department. Halogenated and non-halogenated solvent wastes should generally be kept separate due to differences in disposal costs and methods.[2]
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[3]
2. Container Labeling: Properly label all waste containers with a hazardous waste tag as soon as waste is added.[2][4] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date accumulation started
-
The name of the principal investigator and laboratory contact information
3. Waste Storage:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5][6]
-
Ensure containers are kept closed at all times, except when adding waste.[2][6]
-
Store containers in secondary containment to prevent spills from reaching drains.[2][4]
-
Segregate this compound waste from incompatible materials. For instance, keep acidic and basic waste streams separate.[5]
4. Disposal Request and Pick-up:
-
Once a waste container is full or has been in accumulation for the maximum allowable time (typically up to one year for partially filled containers, but institutional policies may vary), arrange for its disposal through your institution's EHS department.[5][6]
-
Do not transport hazardous waste outside of the laboratory. Trained EHS personnel should handle the collection and transportation of chemical waste.[2]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2][4] The rinsate must be collected and disposed of as hazardous liquid waste.[2][4]
-
After triple-rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policies.[2][4]
Key Disposal Considerations for this compound
| Waste Type | Container | Key Disposal Actions |
| Solid Waste (unused compound, contaminated labware) | Labeled Hazardous Waste Container (Solid) | Collect in a dedicated, sealed container. Do not mix with other solid waste streams. |
| Liquid Waste (solutions containing this compound) | Labeled Hazardous Waste Container (Liquid) | Collect in a compatible, leak-proof container. Segregate from other liquid waste. |
| Contaminated Sharps (needles, blades) | Puncture-resistant Sharps Container (Chemically Contaminated) | Dispose of in a designated sharps container for chemical contamination.[3] |
| Empty Containers | N/A | Triple-rinse with an appropriate solvent, collect rinsate as hazardous waste, deface label, and dispose of the container as non-hazardous waste.[2][4] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling SD-36
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling the STAT3 degrader, SD-36. The following procedures and data are compiled to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling in a laboratory setting. While one Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture, another indicates specific dangers.[1][2] It is prudent to handle it with the care required for hazardous chemicals.
GHS Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]
Signal Word: Danger[1]
| Hazard Statement | Description | Precautionary Statement |
| H315 | Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| H318 | Causes serious eye damage | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[2]
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. |
| Skin and Body Protection | Impervious clothing. |
| Respiratory Protection | Suitable respirator. |
First Aid Measures
In case of exposure to this compound, follow these first aid measures immediately.[2]
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Promptly call a physician. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Relocate to fresh air immediately. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician. |
Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid inhalation, contact with eyes, and skin.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use only in areas with appropriate exhaust ventilation.[2]
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[2]
-
Keep away from direct sunlight and sources of ignition.[2]
-
Recommended storage temperature is -80°C, stored under nitrogen.[2]
-
Shipping at room temperature is acceptable for periods of less than 2 weeks.[2]
Disposal:
-
Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.[2]
-
Contaminated materials should be decontaminated by scrubbing with alcohol before disposal.[2]
Spillage and Containment
In the event of a spill, follow these procedures to contain and clean up the material.
Personal Precautions:
-
Use full personal protective equipment.[2]
-
Avoid breathing vapors, mist, dust, or gas.[2]
-
Ensure adequate ventilation.[2]
-
Evacuate personnel to safe areas.[2]
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.[2]
-
Keep the product away from drains or water courses.[2]
Methods for Cleaning Up:
-
Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[2]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Dispose of contaminated material according to disposal guidelines.[2]
Experimental Protocols
While specific experimental protocols for the use of this compound will vary depending on the research, the following general guidelines should be followed based on its properties as a STAT3 degrader.
Cell-Based Assays:
-
This compound has been shown to promote ≥90% degradation of STAT3 in the MOLM-16 cell line after a 4-hour treatment at 250 nM and ≥50% degradation in SU-DHL, DEL, and KI-JK cell lines after a 7-hour treatment at the same concentration.[3]
-
A negative control, SD-36Me, which is deficient in recruiting the E3 ligase, can be used to verify the specific degradation activity of this compound.[3]
Safe Handling Workflow for this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
